Product packaging for Aluminum phthalocyanine(Cat. No.:CAS No. 47822-79-7)

Aluminum phthalocyanine

Cat. No.: B1203364
CAS No.: 47822-79-7
M. Wt: 539.5 g/mol
InChI Key: HUVXQFBFIFIDDU-UHFFFAOYSA-N
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Description

Significance of Phthalocyanine (B1677752) Macrocycles in Advanced Materials Science and Molecular Chemistry

Phthalocyanines (Pcs) are synthetic, macrocyclic compounds that are structurally analogous to porphyrins. mdpi.com These molecules consist of four isoindole units linked by nitrogen atoms, forming a large, aromatic ring. mdpi.com This structure imparts exceptional stability and fascinating electronic and optical properties. researchgate.net The versatility of phthalocyanine macrocycles stems from the ability to incorporate over 70 different metal atoms into the central cavity and to modify their peripheral structure through substitution. jchemrev.comwikipedia.org These modifications allow for the fine-tuning of their properties, making them suitable for a vast array of applications. jchemrev.com

In advanced materials science, phthalocyanines are integral to the development of functional materials. Their strong absorption of light in the red and near-infrared regions of the electromagnetic spectrum makes them ideal for applications in photovoltaics and as photosensitizers in photodynamic therapy (PDT). wikipedia.orgrsc.orgfrontiersin.org The ability of metal-substituted phthalocyanines to act as both electron donors and acceptors has led to their use in organic solar cells. wikipedia.org Furthermore, their chemical and thermal stability has made them valuable as industrial pigments and catalysts for various chemical reactions. jchemrev.comwikipedia.org

Structural Features and Electronic Configuration of Aluminum Phthalocyanine Complexes

This compound (AlPc) complexes typically feature an aluminum ion coordinated within the central cavity of the phthalocyanine macrocycle. The aluminum atom can also have an axial ligand, such as a chloride or hydroxide (B78521) group, which lies out of the plane of the macrocycle. oldcitypublishing.comresearchgate.net This gives the molecule a non-planar, or "shuttlecock," geometry with approximately C4v symmetry. oldcitypublishing.com The core of the phthalocyanine ligand is a large, 18 π-electron system, which is responsible for its intense color and electronic properties. jchemrev.comoldcitypublishing.com

The electronic configuration of this compound is characterized by strong light absorption in the visible spectrum, particularly in the Q-band region (around 600-700 nm). oldcitypublishing.comnih.gov This absorption corresponds to the π-π* transition of the conjugated macrocycle. The specific wavelength of maximum absorption can be influenced by the axial ligand and the surrounding environment. nih.gov The electron configuration of the central aluminum atom is typically [Ne] 3s²3p¹, while chlorine is [Ne] 3s²3p⁵ and nitrogen is [He] 2s²2p³. americanelements.com The interaction between the metal and the phthalocyanine ring affects the electronic structure, influencing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. capes.gov.br These energy levels are critical in determining the efficiency of AlPc in applications like organic photovoltaics. capes.gov.br

Table 1: Key Properties of this compound Chloride

Property Value
Molecular Formula C₃₂H₁₆AlClN₈
Symmetry Approximately C4v
Key Absorption Bands Q-band (600-700 nm), B-band (Soret)
HOMO Energy Level Varies with conditions, influences device performance
LUMO Energy Level Varies with conditions, influences device performance

This table summarizes some of the key structural and electronic properties of chlorothis compound.

Current Research Trajectories and Future Outlook for this compound

Current research on this compound is vibrant and multifaceted, exploring its potential in a range of high-tech applications. A significant area of investigation is its use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. austinpublishinggroup.commdpi.com Researchers are developing novel formulations, such as nanoparticles and nanoemulsions, to improve the delivery and efficacy of AlPc in targeting tumor cells. mdpi.commdpi.commdpi.com These advanced delivery systems aim to overcome the hydrophobicity of some AlPc derivatives and enhance their bioavailability. mdpi.comaacrjournals.org

In the realm of photovoltaics, this compound and its derivatives are being studied as both electron donor and acceptor materials in organic solar cells. rsc.orgspiedigitallibrary.orgafricaresearchconnects.com Research is focused on synthesizing new AlPc complexes with tailored electronic properties to improve power conversion efficiencies. rsc.orgrsc.org For instance, modifying the axial ligand from chloride to fluoride (B91410) has been shown to significantly alter the optoelectronic properties and functionality of AlPc in photovoltaic devices. rsc.org

The future outlook for this compound research is promising. The development of new synthetic methods allows for greater control over the molecular architecture, paving the way for materials with enhanced functionalities. jchemrev.com The integration of AlPc into advanced materials, such as polymer composites and supramolecular assemblies, is expected to lead to novel applications in areas like chemical sensing, nonlinear optics, and catalysis. bohrium.comnih.gov As our understanding of the fundamental structure-property relationships of this compound deepens, so too will its impact on various scientific and technological fields.

Table 2: Recent Research Highlights on this compound

Research Area Key Findings
Photodynamic Therapy Development of nano-carriers to improve AlPc delivery and efficacy. mdpi.commdpi.com
Organic Photovoltaics Use of AlPc as both donor and acceptor material to enhance solar cell performance. spiedigitallibrary.orgafricaresearchconnects.com
Material Synthesis Synthesis of novel AlPc derivatives with tuned optoelectronic properties. rsc.orgrsc.org
Sensing Exploration of AlPc-based organic thin-film transistors for cannabinoid detection. nih.gov
Energy Storage Investigation of AlPc complexes as anode materials for lithium-ion batteries. bohrium.com

This table provides a snapshot of recent research directions and key findings related to this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16AlN8+ B1203364 Aluminum phthalocyanine CAS No. 47822-79-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Al/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVXQFBFIFIDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16AlN8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47822-79-7
Record name Aluminum(III) phthalocyanine
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Record name Aluminum phthalocyanine
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Record name Aluminum(1+), [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1)
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Synthetic Methodologies and Derivatization Strategies of Aluminum Phthalocyanines

Core Macrocycle Synthesis Techniques

The formation of the aluminum phthalocyanine (B1677752) macrocycle is primarily achieved through the templated cyclotetramerization of phthalonitrile (B49051) or its derivatives around an aluminum ion. The specific methodologies employed can be broadly categorized into solution-phase, solvent-free, and on-surface approaches.

Conventional Solution-Phase Synthetic Routes

The traditional and most common method for synthesizing aluminum phthalocyanines involves heating phthalonitrile precursors with an aluminum salt in a high-boiling point solvent. uantwerpen.be This process, known as the "nitrile method," directly yields the metallated macrocycle. acs.org

A typical procedure involves the cyclotetramerization of four equivalents of a phthalonitrile derivative in the presence of an aluminum source, such as aluminum (III) chloride (AlCl₃). rsc.orgfrontiersin.org The reaction is generally conducted in high-boiling solvents like 1-pentanol (B3423595), quinoline, or 1,2-dichlorobenzene (B45396) at temperatures ranging from 160 to 220°C for several hours. acs.orgrsc.org Often, a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to facilitate the reaction. rsc.orgfrontiersin.org The central aluminum ion acts as a template, guiding the assembly of the four phthalonitrile units into the stable phthalocyanine ring. frontiersin.org Following the reaction, the crude product, typically chloroaluminum phthalocyanine (Cl-AlPc), is purified, often by column chromatography, to remove unreacted starting materials and side products. rsc.org The successful formation of the macrocycle is confirmed by the disappearance of the characteristic nitrile (-C≡N) stretching vibration in the infrared spectrum. rsc.org

Table 1: Examples of Conventional Solution-Phase Synthesis of this compound Derivatives This table is interactive. Users can sort and filter the data.

Precursor Aluminum Source Solvent Conditions Yield Reference
Sodium 2-mercaptoacetate phthalonitrile Aluminum (III) chloride 1-Pentanol 160°C, 7 hours, with DBU 69% rsc.org
4-(1-Benzotriazolyl)-5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile Anhydrous aluminum chloride Urea (B33335) (as melt/reactant) 220–230°C, 2 hours 69% acs.org
Octa-4,5-[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile Anhydrous aluminum chloride Urea (as melt/reactant) Not specified 71% acs.org
4-(2-{(E)-[(4-bromophenyl)imino]methyl}phenoxy)phthalonitrile Aluminum chloride 1-Pentanol Reflux, with DBU 82% frontiersin.org

Solvent-Free and Microwave-Assisted Synthesis

To enhance reaction efficiency and align with green chemistry principles, solvent-free and microwave-assisted methods have been developed. researchgate.netresearchgate.net These techniques offer significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and simpler purification processes. nih.gov

In a typical solvent-free approach, a solid mixture of the phthalonitrile precursor, an aluminum salt, and often urea are heated together. researcher.life Microwave-assisted synthesis further accelerates this process by using microwave irradiation to rapidly heat the neat reactants. researchgate.net The reaction can be performed with the reactants simply mixed and ground together or adsorbed onto an inexpensive, recyclable mineral support like basic alumina. researchgate.netresearcher.lifeacs.org For instance, irradiating a mixture of phthalonitrile and aluminum chloride under 300 W of microwave power at 150°C can yield chlorothis compound in 15–20 minutes with yields reported between 80-85%. Another solvent-free microwave procedure reported a yield of 83.4%. researchgate.net The combination of microwave irradiation with solvent-free conditions has proven to be a clean, efficient, and rapid route for producing various metallophthalocyanines, including those of aluminum. researchgate.netacs.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis This table is interactive. Users can sort and filter the data.

Method Typical Solvent Typical Time Typical Temperature Key Advantages Reference
Conventional Solution-Phase 1-Pentanol, Quinoline 6-8 hours 180-200°C Established, versatile rsc.org
Microwave-Assisted (Solvent-Free) None 3-20 minutes 130-150°C Rapid, high yield, green nih.govresearchgate.net

On-Surface Synthesis Approaches

On-surface synthesis represents a sophisticated, bottom-up strategy for creating phthalocyanine structures, including air-unstable species, directly on atomically flat surfaces under ultrahigh vacuum (UHV) conditions. rsc.orgcnr.it This approach allows for the fabrication of highly ordered, low-dimensional materials that cannot be produced via standard solution chemistry. cnr.it

Two primary on-surface routes for this compound have been demonstrated:

Metalation of H₂Pc: In this method, metal-free phthalocyanine (H₂Pc) molecules are first deposited onto a substrate, such as a Au(111) surface. Subsequently, aluminum atoms are co-deposited. rsc.orgnanoscience.de With gentle annealing, the aluminum atoms react with the H₂Pc molecules on the surface, displacing the two central hydrogen atoms to form this compound (AlPc). rsc.orgnanoscience.de This process creates an air-unstable, paramagnetic AlPc species where the aluminum is in the +2 oxidation state. rsc.orgnanoscience.de

Dechlorination of Cl-AlPc: An alternative strategy involves depositing a stable precursor, chlorothis compound (Cl-AlPc), onto a substrate like Pb(100). acs.orgresearchgate.netacs.org Upon thermal annealing (e.g., at 400 K), the axial chlorine atom is cleaved from the molecule, a process known as dechlorination. acs.orgacs.org This reaction yields large, ordered monolayer islands of the air-unstable AlPc molecule directly on the surface. acs.orgresearchgate.netacs.org

These on-surface methods are crucial for fundamental studies, enabling the investigation of the electronic and magnetic properties of individual AlPc molecules using advanced techniques like scanning tunneling microscopy (STM). rsc.orgacs.org

Axial Ligand Engineering and Functionalization

The trivalent nature of the aluminum (Al³⁺) ion within the phthalocyanine macrocycle necessitates the coordination of an additional, out-of-plane ligand, known as an axial ligand, to achieve a neutral complex. uantwerpen.be This axial position provides a unique handle for chemically modifying the molecule, thereby tuning its physical, optical, and electronic properties without altering the core macrocycle. researchgate.netaustinpublishinggroup.com

Coordination Chemistry of Axial Ligands

The most commonly synthesized form is chlorothis compound (Cl-AlPc), where a chloride ion serves as the axial ligand. researchgate.net The aluminum ion, with its high charge density and small size, strongly influences the charge distribution across both the phthalocyanine ring and the axial ligand. uantwerpen.beresearchgate.net The ability to coordinate this ligand is a defining feature of aluminum phthalocyanines and is crucial for many of their applications. uantwerpen.beresearchgate.net The axial ligand can influence key properties such as solubility, solid-state packing, and aggregation behavior. researchgate.netgtu.edu.tr Preventing aggregation is particularly important, as the stacking of phthalocyanine molecules can quench their desirable photophysical properties. gtu.edu.tr

Introduction of Diverse Axial Substituents

The chloride in Cl-AlPc can be substituted with a wide range of other functional groups through axial ligand exchange reactions. uantwerpen.beresearchgate.net This strategy allows for the introduction of diverse functionalities, such as phenoxy, fluoro, or hydroxide (B78521) groups. uantwerpen.beresearchgate.net

For example, novel phenoxylated aluminum phthalocyanines have been synthesized through a one-step reaction between Cl-AlPc and the corresponding phenols, such as p-nitrophenol or pentafluorophenol. researchgate.net These reactions demonstrate that the axial chloride can be displaced to form a new Al-O bond. researchgate.net Such modifications have been shown to alter the molecule's crystal structure, intermolecular interactions, and electronic properties. nih.govresearchgate.net A simple thermodynamic model can often predict the feasibility of these exchange reactions. researchgate.net The engineering of this axial position is a powerful tool for designing bespoke this compound molecules with tailored characteristics for specific applications. nih.gov

Table 3: Examples of Axially Substituted Aluminum Phthalocyanines via Ligand Exchange This table is interactive. Users can sort and filter the data.

Starting Material Reagent Resulting Axial Ligand Significance Reference
Chlorothis compound (Cl-AlPc) p-Nitrophenol p-Nitrophenoxy (-OPhNO₂) Alters electronic properties, enhances open-circuit voltage in OPVs researchgate.net
Chlorothis compound (Cl-AlPc) Pentafluorophenol Pentafluorophenoxy (-OPhF₅) Alters electronic properties, enhances open-circuit voltage in OPVs researchgate.net
Chlorothis compound (Cl-AlPc) Various phenols Phenoxy (-OAr) Weakens intermolecular interactions, improves sensor sensitivity nih.gov

Peripheral Substituent Introduction and Modification

The modification of the phthalocyanine periphery is a key strategy to tune the physicochemical properties of aluminum phthalocyanines (AlPcs). By introducing various functional groups, researchers can modulate solubility, aggregation behavior, and electronic properties, thereby tailoring the molecule for specific applications.

Strategies for Sulfonation and Other Hydrophilic Modifications

To enhance the water solubility of aluminum phthalocyanines, a critical factor for many biological and catalytic applications, sulfonation is a widely employed strategy. This process introduces sulfonic acid groups (-SO₃H) onto the phthalocyanine ring.

One common method for sulfonation involves the direct reaction of the this compound with a sulfonating agent. For instance, chlorothis compound can be treated with a mixture of sulfuric acid and a mercury catalyst to yield sulfonated derivatives. The degree of sulfonation, which significantly impacts solubility and photophysical properties, can be controlled by adjusting reaction conditions such as temperature and reaction time.

An alternative approach is to synthesize the phthalocyanine from already sulfonated precursors, such as sulfonated phthalic anhydride (B1165640) or phthalonitrile. This method can offer better control over the number and position of the sulfonic acid groups. For example, a solid-phase synthesis of sulfonated cobalt phthalocyanine has been reported using a sulfonated phthalic anhydride mixture, which presents a more environmentally friendly route by reducing waste acid. researchgate.net

Besides sulfonation, other hydrophilic moieties can be introduced. The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is another effective strategy to increase hydrophilicity and improve biocompatibility. mdpi.com This modification not only enhances water solubility but also prolongs the circulation time in biological systems.

The introduction of multiple carboxylic acid groups also serves to increase water solubility due to their ability to form salts. mdpi.com For example, aluminum phthalocyanines with multiple carboxyl groups exist in a monomeric state in aqueous solutions due to electrostatic repulsion between the charged groups. mdpi.com

Table 1: Comparison of Hydrophilic Modification Strategies

Modification Strategy Key Advantages Example Precursor/Reagent
Sulfonation High water solubility, established methods Sulfuric acid, Chlorosulfonic acid
PEGylation Improved biocompatibility, enhanced circulation time Polyethylene glycol derivatives

| Carboxylation | Good water solubility, pH-dependent properties | Carboxy-functionalized phthalonitriles |

Incorporation of Lipophilic and Sterically Hindered Moieties

For applications requiring solubility in organic solvents or integration into non-polar environments like cell membranes, the introduction of lipophilic and sterically hindered groups is crucial. These modifications also play a significant role in preventing the aggregation of phthalocyanine molecules, a phenomenon that can quench their excited states and reduce their efficiency in applications like photodynamic therapy.

Lipophilic character can be imparted by attaching long alkyl chains, cholesteryl groups, or other non-polar moieties to the phthalocyanine core. worldscientific.comtandfonline.com A common synthetic route involves the axial substitution of hydroxythis compound with chloroalkylsilanes or other reactive lipophilic compounds. tandfonline.com For example, tri-n-hexylsiloxy this compound and cholesteryloxy diphenylsiloxy this compound are examples of lipophilic derivatives synthesized for enhanced photodynamic activity. worldscientific.com

Steric hindrance is often achieved by introducing bulky substituents onto the periphery of the phthalocyanine ring. These bulky groups physically prevent the close approach and stacking of the planar phthalocyanine macrocycles. rsc.orgkyoto-u.ac.jp Examples of sterically hindering groups include tert-butyl, phenyl, and other large aromatic or aliphatic moieties. The synthesis of these derivatives typically involves the cyclotetramerization of phthalonitriles bearing these bulky substituents. researchgate.net For instance, phthalocyanines with sterically hindered 2,6-di-(tert-butyl)-4-methylphenol groups have been synthesized and shown to have reduced aggregation tendencies. researchgate.net

The introduction of bulky trimethylsilyl (B98337) groups is another effective strategy to increase solubility in organic solvents and reduce aggregation. umich.edu These can be introduced by using trimethylsilyl-substituted phthalic anhydrides or phthalonitriles as starting materials. umich.edu

Table 2: Examples of Lipophilic and Sterically Hindered Aluminum Phthalocyanines

Substituent Type Example Moiety Purpose
Lipophilic Tri-n-hexylsiloxy Enhance solubility in organic media, improve membrane interaction
Lipophilic Cholesteryloxy Increase lipophilicity for biological applications
Sterically Hindered Tert-butyl Prevent aggregation, increase solubility

| Sterically Hindered | Phenyl groups | Reduce aggregation through steric repulsion |

Grafting with Functional Groups (e.g., Carboxylic Acid)

Grafting functional groups, such as carboxylic acids, onto the this compound framework provides versatile handles for further modification and for tuning the molecule's properties. Carboxylic acid groups can act as anchoring points for conjugation to biomolecules, nanoparticles, or polymer supports, and they can also influence the solubility and electronic properties of the phthalocyanine. researchgate.netresearchgate.net

One synthetic approach to introduce carboxylic acid groups is through the cyclotetramerization of phthalonitrile precursors that already contain carboxylic acid or ester functionalities. ijisrt.com For instance, 4,5-di(4-carboxyphenoxy) phthalonitrile can be used to synthesize octacarboxyphenoxy phthalocyanine complexes. ijisrt.com

Another method involves the chemical modification of a pre-formed phthalocyanine. For example, chloromethylated phthalocyanines can serve as versatile intermediates for introducing a variety of functional groups, including those containing carboxylic acids. umich.edu

The presence of carboxylic acid groups can significantly impact the material's properties. For example, the introduction of eight carboxylic acid groups at the periphery of a copper phthalocyanine was found to be responsible for an extraordinarily high dielectric constant. psu.edu In the context of aluminum phthalocyanines, polyanionic carboxy-substituted derivatives exhibit good water solubility and exist in a monomeric state in solution. mdpi.com

The activation of these carboxylic acid groups, for instance using coupling agents like EDC and NHS, allows for the covalent attachment of the phthalocyanine to other molecules, such as those with amine functionalities, forming stable amide bonds. ijisrt.com This strategy is widely used for creating functional bioconjugates and materials.

Table 3: Synthetic Approaches for Carboxy-Functionalized Phthalocyanines

Synthetic Strategy Description
Precursor Functionalization Cyclotetramerization of phthalonitriles or phthalic anhydrides already bearing carboxylic acid or ester groups.
Post-Synthetic Modification Chemical modification of a pre-formed phthalocyanine, for example, through reactions of chloromethylated intermediates.

| Direct Grafting | Covalent attachment of molecules containing carboxylic acid groups to the phthalocyanine core. |

Advanced Spectroscopic and Structural Characterization of Aluminum Phthalocyanines

Electronic Absorption and Emission Spectroscopy

The electronic spectra of aluminum phthalocyanines are distinguished by two primary absorption regions: the Q band in the visible range and the B (or Soret) band in the near-UV region. researchgate.net These bands are fundamental to understanding the photophysical properties of these molecules.

UV-Visible Absorption Band Analysis (Q and B Bands)

The electronic absorption spectrum of aluminum phthalocyanine (B1677752) complexes is characterized by two main features. uantwerpen.be The intense Q-band, appearing in the visible region between 600 and 700 nm, is attributed to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a1u → eg). scielo.brrsc.org The B-band, or Soret band, is located in the near-UV region around 350 nm and corresponds to deeper π-π* transitions (a2u → eg). scielo.brrsc.org

The position and intensity of these bands are sensitive to various factors, including the central metal ion, peripheral substituents, solvent, and aggregation state. uantwerpen.be For instance, the Q-band of tert-butyl-substituted aluminum phthalocyanine chloride (tBuPcAlCl) in tetrahydrofuran (B95107) (THF) shows a 6 nm red shift compared to its unsubstituted counterpart, a result of the electron-donating nature of the tert-butyl groups. uantwerpen.be In non-coordinating solvents like o-dichlorobenzene (o-DCB), the Q-band for tBuPcAlCl is observed at 690 nm. uantwerpen.be

Aggregation of phthalocyanine molecules, a common phenomenon in aqueous media due to their hydrophobicity, significantly alters the absorption spectrum. scielo.brscielo.br Monomeric species typically exhibit a sharp, intense Q-band. scielo.br Upon aggregation, this band can broaden, decrease in intensity, and new bands corresponding to dimers and higher-order aggregates may appear. researchgate.netscielo.br For example, H-aggregates (face-to-face arrangement) often lead to a blue-shifted band, while J-aggregates (edge-to-edge arrangement) can result in a red-shifted band. scielo.br The formation of µ-oxo aggregates of this compound in the presence of water has also been reported. researchgate.net

Vibrational fine structures, often labeled as Q(1,0) and Q(2,0), can also be observed as shoulders or separate peaks on the higher energy side of the main Q-band. scielo.br For this compound chloride (AlPcCl) in ethanol (B145695), these vibrational transitions are observed at approximately 606 nm and 640 nm, alongside the main Q-band at 672 nm. scielo.br

Table 1: UV-Visible Absorption Maxima of this compound Derivatives

Compound Solvent Q-band λmax (nm) B-band λmax (nm) Reference
This compound Hydroxide (B78521) (AlPcOH) Ethanol 671 353 scielo.br
This compound Chloride (AlPcCl) Ethanol 672 353 scielo.br
Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4) THF Not specified 355 (Soret) optica.org
tert-butyl-substituted this compound Chloride (tBuPcAlCl) THF 681 359 uantwerpen.be
This compound Tetrasulfonate (AlPcTs) Dimethylformamide Not specified Not specified worldscientific.com

Fluorescence Spectroscopy (Quantum Yields, Lifetimes, Time-Resolved Studies)

Fluorescence spectroscopy provides valuable information on the de-excitation pathways of the excited singlet state of aluminum phthalocyanines. Key parameters include fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence quantum yield of this compound derivatives can be influenced by factors such as substitution and environment. For instance, the tetrasulfonated component of this compound has a reported fluorescence quantum yield of 0.51. nih.gov In another study, disulfonated this compound (AlPcS2) in a buffered aqueous solution at pH 7.4 showed a fluorescence quantum yield of 0.40. rsc.org The fluorescence quantum yield of this compound nanoparticles (AlPc NPs) in HeLa cells was found to be 1%, significantly lower than the 13% observed for a molecular form of AlPc. mdpi.com

Fluorescence lifetimes are typically measured using time-correlated single-photon counting (TCSPC). nih.gov The fluorescence decay of monomeric aluminum phthalocyanines is often monoexponential. rsc.org For disulfonated this compound (AlPcS2), a monoexponential decay with a lifetime of 5.0 ns was observed in a buffered aqueous solution. rsc.org However, in the presence of aggregation, the fluorescence decay becomes non-monoexponential, often requiring a multi-exponential fit to describe the different species present. rsc.orgresearchgate.net This is because aggregates are typically non-fluorescent or have significantly quenched fluorescence. scielo.br

Time-resolved fluorescence studies have been employed to investigate the complex photophysics of aluminum phthalocyanines. spiedigitallibrary.org For instance, picosecond fluorescence spectroscopy has been used to study the fluorescence decay of tetrasulfonated this compound (AlPcS4) in different environments, revealing changes in lifetime based on the local microenvironment. spiedigitallibrary.org Time-resolved studies on this compound nanoparticles have shown the appearance of multiple fluorescence lifetimes upon interaction with cells, suggesting dissolution into individual phototoxic molecules. mdpi.com Specifically, at pH 4, two lifetime components of 0.43 ns and 5.64 ns were observed for AlPc NPs. mdpi.com

Table 2: Fluorescence Properties of this compound Derivatives

Compound Solvent/Medium Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf) Reference
Tetrasulfonated this compound Not Specified 0.51 Little variation with sulfonation nih.gov
Disulfonated this compound (AlPcS2) Buffered Aqueous Solution (pH 7.4) 0.40 5.0 ns (monoexponential) rsc.org
This compound Nanoparticles (AlPc NPs) HeLa cells 0.01 Not specified mdpi.com
This compound Nanoparticles (AlPc NPs) pH 4 buffer Not specified 0.43 ns and 5.64 ns (biexponential) mdpi.com
Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4) THF 0.35 (S1 emission) 7.04 ns (S1 emission) optica.org

Resonance Light Scattering (RLS) for Aggregate Detection

Resonance Light Scattering (RLS) is a sensitive technique used to detect the formation of large molecular aggregates. scielo.br When the wavelength of the incident light is close to an absorption band of the chromophore aggregate, a significant enhancement of the scattered light intensity is observed. researchgate.net This technique is particularly useful for studying phthalocyanine aggregation, as aggregates often have distinct absorption characteristics compared to monomers. scielo.br

Studies on this compound hydroxide (AlPcOH) in water/ethanol mixtures have demonstrated the utility of RLS. scielo.br In solutions with a high water content (e.g., 60% v/v), where aggregation is prominent, a distinct scattering signal appears in the Soret band region (around 420 nm). scielo.br The intensity of this scattering is proportional to the size of the aggregates, allowing for the monitoring of aggregate growth with increasing concentration. scielo.br Similarly, for this compound chloride (AlClPc), intense RLS signals in the 430 nm region and above 700 nm in water-rich media confirm the formation of higher-order J-aggregates. scispace.com The RLS technique, often performed on a standard spectrofluorometer, complements absorption and fluorescence spectroscopy by providing direct evidence of large aggregate formation, which may not be easily discernible from absorption changes alone. researchgate.netscispace.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Resonance Raman spectroscopy, provide detailed information about the molecular structure and bonding within aluminum phthalocyanines.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is a powerful tool for confirming the successful synthesis and structural integrity of this compound complexes by identifying their characteristic functional groups. mdpi.comnih.gov The disappearance of the nitrile (-C≡N) stretching band, typically found in the phthalonitrile (B49051) precursor, is a key indicator of successful cyclotetramerization to form the phthalocyanine macrocycle. mdpi.com

The FTIR spectra of this compound derivatives exhibit several characteristic vibrational bands. For a novel aluminum (III) chloride tetrakis-(sodium 2-mercaptoacetate) phthalocyanine (AlClPcTS41), key peaks were observed at 1716 cm⁻¹ (C=O), a broad stretch at 3315 cm⁻¹ (-OH), 1560 cm⁻¹ (Ar-C=C), 1610 cm⁻¹ (C=C), 2735 cm⁻¹ (Ar-S-C), and 2950 cm⁻¹ (Ar-CH). mdpi.com These bands confirm the presence of the various functional groups within the molecule. mdpi.com Similarly, for other synthesized this compound complexes, vibrational bands in the range of 1540–1620 cm⁻¹ corresponding to C=C stretching are consistently observed. frontiersin.orgrsc.org The presence of an amide bond, for instance when linking the phthalocyanine to nanoparticles, can also be confirmed by FTIR. mdpi.comnih.gov

Table 3: Characteristic FTIR Peaks for an this compound Derivative (AlClPcTS41)

Wavenumber (cm⁻¹) Assignment Reference
3315 -OH stretch (broad) mdpi.com
2950 Ar-CH stretch mdpi.com
2735 Ar-S-C stretch mdpi.com
1716 C=O stretch mdpi.com
1610 C=C stretch mdpi.com
1560 Ar-C=C stretch mdpi.com

Resonance Raman Spectroscopy for Electronic-Vibrational Coupling

Resonance Raman (RR) spectroscopy is a technique that provides enhanced scattering of vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band (like the Q or B band) of the this compound, specific vibrational modes associated with the chromophore are selectively enhanced. This allows for detailed investigation of the coupling between electronic and vibrational states.

While specific Resonance Raman studies focused solely on electronic-vibrational coupling in this compound were not prominently available in the initial search, the principles of the technique are well-established. Surface-Enhanced Raman Scattering (SERS), a related technique, has been used to study this compound, where the enhancement is attributed to resonant excitations of conduction electron resonances in the metallic substrate, which can couple with the molecular vibrations. researchgate.net The enhancement of inelastic transitions observed in some phthalocyanine systems is attributed to the large amplitude of Yu–Shiba–Rusinov (YSR) resonances and the long lifetime of electrons in the molecular bound state, which can be probed by techniques sensitive to vibrational excitations. acs.org

Solid-State Structural Analysis

The investigation of aluminum phthalocyanines in the solid state is crucial for understanding the relationship between their molecular arrangement and their macroscopic properties. Techniques that probe the crystalline and morphological characteristics of these materials, both in bulk powder and thin film forms, provide essential insights into their performance in various applications.

Other crystalline forms have also been identified; for instance, this compound microparticles can form molecular crystals with a triclinic syngony, belonging to the P1 space group. mdpi.com The analysis of XRD peak broadening using the Scherrer equation allows for the calculation of the average crystal size. mdpi.com This has been applied to nanoparticle systems, for example, showing an increase in the calculated crystal size of PEG-CuAuNPs from 12.76 nm to 18.12 nm after conjugation with an this compound derivative (AlClPcTS41), partly due to the aggregation of the phthalocyanine molecules on the nanoparticle surface. mdpi.com

Table 1: Crystallographic Data for Select Phthalocyanine Structures

Compound/Form Crystal System Space Group Lattice Parameters Source
This compound (AlPc) Nanoparticles Triclinic P1 Parameters detailed in source reference. mdpi.com
X-form Metal-free Phthalocyanine (H₂Pc) Monoclinic P2₁/a a=10.63 Å, b=23.15 Å, c=4.89 Å, β=95.98° rsc.org

This table presents crystallographic data obtained from XRD studies. Note that data for H₂Pc is included as a structural reference for the general phthalocyanine framework.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique used to investigate the molecular packing and orientation within thin films. sgservice.com.twmdpi.com For chloro-aluminum phthalocyanine (Cl-AlPc) thin films, GIWAXS studies reveal that the films are moderately semicrystalline. rsc.org A key finding is the preferential orientation of the molecules, which tend to align parallel to the substrate. rsc.org This is evidenced by a high-intensity (001) peak observed along the qz axis in the 2D scattering patterns. rsc.org

Research on Cl-AlPc films with thicknesses of 30 nm, 50 nm, and 100 nm has demonstrated that while the molecular orientation does not significantly change with film thickness, the morphology is affected. rsc.orgrsc.org The scattering patterns from these films correspond well with diffraction patterns predicted from single-crystal data, confirming the ordered arrangement. rsc.org

Table 2: GIWAXS Analysis of Chloro-Aluminum Phthalocyanine (Cl-AlPc) Thin Films

Film Thickness Crystallinity Predominant Molecular Orientation Key Diffraction Feature Source
30 nm Semicrystalline Parallel to substrate High-intensity (001) peak along qz axis rsc.org
50 nm Semicrystalline Parallel to substrate High-intensity (001) peak along qz axis rsc.org

This table summarizes findings from GIWAXS studies on Cl-AlPc thin films, highlighting the consistent molecular orientation regardless of thickness.

Microscopic and Imaging Techniques for Morphological Characterization

Microscopy techniques provide direct visualization of the surface and bulk morphology of materials at the micro- and nanoscale. For aluminum phthalocyanines, these methods are indispensable for correlating synthesis and processing parameters with the resulting physical structure.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology, including the shape and size of constituent particles or grains. Field Emission SEM (FESEM) analysis of as-deposited this compound chloride (AlPcCl) thin films has confirmed their nanostructured character. researchgate.net In bulk powder form, SEM images show that this compound can exist as molecular crystals. mdpi.com For related metallophthalocyanine films, SEM reveals surfaces composed of distinct grains, with sizes that can range from 30 to 70 nm. mdpi.com The deposition technique significantly influences the film's morphology; for instance, films of a related gallium phthalocyanine complex prepared by thermal evaporation showed higher uniformity and better surface coverage compared to those made by electrodeposition. scirp.org

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface. sciopen.com It is used to quantify key parameters such as surface roughness and crystallite size. researchgate.net Studies on chloro-aluminum phthalocyanine (Cl-AlPc) thin films found that surface roughness increases as film thickness decreases. rsc.org For example, AFM has been used to interrogate the thin-film morphology of Cl-AlPc, providing visual confirmation of the surface features. rsc.orgrsc.org

The surface topography of this compound films is also highly sensitive to post-deposition treatments like annealing. In one study, the root-mean-square (rms) roughness of an AlClPc derivative film increased from approximately 10 nm to 17 nm after annealing at 200°C under a magnetic field. researchgate.net This treatment also changed the morphology from small, disordered grains to elongated, well-formed crystallites oriented parallel to each other. researchgate.net

Table 3: Effect of Annealing on Surface Roughness of AlClPc Derivative Films Measured by AFM

Film Condition RMS Roughness Observed Crystallite Morphology Source
As-deposited ~18 nm High density of small, elongated, azimuthally disordered grains researchgate.net
Annealed at 200°C (ambient) ~10 nm Bigger crystallites researchgate.net

This table details the changes in surface roughness and crystallite structure of an this compound derivative film due to thermal annealing, as observed by AFM.

Scanning Tunneling Microscopy (STM) offers the ultimate spatial resolution, enabling the visualization and manipulation of individual molecules on a conductive surface. acs.org It is a powerful tool for understanding the self-assembly and electronic states of phthalocyanine molecules. acs.orgmdpi.com Studies of related metal-free phthalocyanine (H₂Pc) on highly oriented pyrolytic graphite (B72142) (HOPG) have shown that the molecules form ordered, densely packed structures. nih.gov High-resolution STM imaging reveals that the molecular plane lies parallel to the substrate surface and that the molecules arrange in a square adsorption unit cell. nih.gov

STM has been used to investigate molecular arrangements from sub-monolayer to multilayer coverages. nih.gov It has been observed that molecules in a second layer adsorb flat and directly on top of the molecules in the first layer. nih.gov The technique is so precise that it can probe different electronic states of the molecules depending on the applied bias voltage. nih.gov The ability to study these molecular assemblies is crucial for developing functional nanoscale electronics and understanding molecule-substrate interactions. acs.orgarxiv.org

Advanced Spectroelectrochemical Methods

Advanced spectroelectrochemical methods are pivotal in elucidating the electronic structure and redox behavior of aluminum phthalocyanines. These techniques combine electrochemical control with spectroscopic measurement, allowing for the in-situ characterization of species generated at different potentials. This provides a direct correlation between the electronic transitions (observed spectroscopically) and the electron transfer processes (measured electrochemically), offering a comprehensive understanding of the frontier orbital energies and the nature of the oxidized and reduced forms of the molecule.

Electrochemical Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to probe the redox properties of aluminum phthalocyanines. These methods provide critical information on oxidation and reduction potentials, the reversibility of electron transfer processes, and the stability of electrochemically generated species. researchgate.netnih.gov The electrochemical behavior is highly sensitive to factors such as the solvent, the nature of the axial ligand, and peripheral substituents on the phthalocyanine ring. acs.orguantwerpen.be

Research on chlorothis compound, (Pc)AlCl, in various nonaqueous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (B87167) (DMSO), and pyridine (B92270) has shown that the compound undergoes three reversible, one-electron additions at the conjugated phthalocyanine macrocycle. acs.org The actual electroactive form of the compound can vary depending on the solvent and the type of bound anionic axial ligands. acs.org

For instance, studies on tetra-tert-butylphthalocyanine aluminum(III) chloride (tBuPcAlCl) in a non-coordinating solvent revealed five distinct redox transitions. uantwerpen.be These included two oxidation waves and three reduction waves. The introduction of electron-donating tert-butyl groups makes the compound easier to oxidize and harder to reduce compared to the unsubstituted (Pc)AlCl. uantwerpen.be Conversely, perfluorinated aluminum phthalocyanines are highly resistant to oxidation due to the electron-withdrawing nature of the fluorine atoms, making them excellent n-type materials. nih.govuantwerpen.be These perfluorinated variants typically undergo three quasi-reversible reductions. nih.gov

The electrochemical data, particularly the half-wave potentials (E½), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Novel axially phenoxylated aluminum phthalocyanines have been characterized using CV and DPV to analyze their electrical properties for applications in organic photovoltaics. researchgate.net Furthermore, electrodes modified with this compound complexes have been studied using CV and DPV for the electrochemical detection of various analytes, demonstrating the versatility of these techniques in characterizing the catalytic properties of these compounds. nih.govelectrochemsci.orgnih.gov

Table 1: Redox Potentials of Selected this compound Complexes

CompoundSolvent/ElectrolyteRedox ProcessPotential (V vs. Fc⁺/Fc)Reference
tBuPcAlClo-dichlorobenzene / TBAPF₆Oxidation 20.90 uantwerpen.be
Oxidation 10.18
Reduction 1-1.28
Reduction 2-1.65
Reduction 3-2.63
(Pc)AlClPyridine / TBAPReduction 1 (Pc²⁻/Pc³⁻)-0.90 acs.org
Reduction 2 (Pc³⁻/Pc⁴⁻)-1.29
Reduction 3 (Pc⁴⁻/Pc⁵⁻)-1.84

Note: Potentials from reference acs.org were originally reported vs. SCE and have been converted for consistency where applicable.

In-Situ Spectroelectrochemical Investigations

In-situ spectroelectrochemistry provides a powerful means to study the spectral changes that accompany electron transfer reactions in real-time. By recording spectroscopic data (typically UV-Visible absorption spectra) as the potential applied to an electrode is varied, it is possible to identify the species generated during oxidation and reduction and to confirm the site of the redox process (i.e., whether it is metal-centered or ring-centered). acs.orgrsc.org

For aluminum phthalocyanines, this technique has been crucial in characterizing the electronic structure of their anionic and cationic forms. For example, the UV-vis spectral changes observed during the first two reductions of (Pc)AlCl were recorded in a thin-layer cell to elucidate the electron-transfer mechanisms. acs.org The formation of the anion radical, [MPc(•)]⁻, upon the first reduction in perfluorophthalocyanines of aluminum has been confirmed by spectroelectrochemistry. nih.gov

A detailed spectroelectrochemical investigation of the oxidation of tetra-tert-butylphthalocyanine aluminum (tBuPcAlCl) has been reported, which was the first of its kind for an this compound. uantwerpen.be This potential-resolved spectroelectrochemical titration revealed a strong influence of aggregation on the UV-vis spectra and the half-wave potentials of the first oxidation. uantwerpen.be The typical absorption spectrum of a neutral, monomeric phthalocyanine features an intense Q-band in the visible region (600-700 nm) and a B-band (or Soret band) in the UV region (around 350 nm). uantwerpen.be Upon electrochemical reduction or oxidation, these bands exhibit characteristic changes. For instance, the generation of the phthalocyanine radical anion [Pc(3-)]⁻ or cation radical [Pc(1-)]⁺ leads to the appearance of new absorption bands at different wavelengths, confirming the change in the electronic state of the macrocycle. uantwerpen.be

These investigations are essential for understanding the fundamental properties of aluminum phthalocyanines and are critical for designing new materials for applications such as electrochromic devices, where distinct color changes associated with redox processes are exploited. marmara.edu.trerdogan.edu.tr

Fundamental Photophysical and Photochemical Mechanisms

Excited State Dynamics and Energy Transfer Pathways

The behavior of AlPc in its excited state, including the lifetimes of these states and the efficiency of transitions between them, dictates its photochemical activity.

Upon absorbing a photon, typically in the Q-band region (around 670-711 nm) or the Soret band (around 320-360 nm), the AlPc molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher, like S₂). optica.orgfrontiersin.org The S₁ state is characterized by a relatively short lifetime. For instance, a study on a soluble chloroaluminum-phthalocyanine (AlCl-Pc-OC4) reported an S₁ lifetime of 7.04 ns. optica.org Another study on tetra-sulfonated aluminum phthalocyanine (B1677752) (AlPcS₄) noted a fluorescence quantum yield of about 0.4 in water. spiedigitallibrary.org Some AlPc derivatives exhibit an even shorter S₁ lifetime, on the order of picoseconds. scispace.com

From the excited singlet state, the molecule can return to the ground state by emitting a photon (fluorescence) or through non-radiative decay. dovepress.com Alternatively, and crucially for its photochemical applications, the molecule can undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁). researchgate.netbohrium.com The triplet state lifetime is significantly longer than the singlet state lifetime. For example, the T₁ lifetime of AlCl-Pc-OC4 was measured to be 93.7 µs. optica.org The lifetimes of sulfonated aluminum phthalocyanines can vary depending on their environment; for instance, the triplet lifetime of disulfonated AlPc (AlS₂Pc) increases from 500 µs in the absence of human serum albumin (HSA) to over 1100 µs when bound to it. nih.gov The triplet lifetimes of other sulfonated derivatives (mono-, tri-, and tetra-sulfonated) also show dependence on their interaction with HSA. nih.gov For J-aggregates of AlClPc on silica (B1680970) nanoparticles, a much longer triplet state lifetime of 360 µs has been observed. researchgate.net

Interestingly, some AlPc derivatives can also exhibit fluorescence from a higher excited singlet state (S₂), which is an exception to Kasha's rule. The S₂ emission for AlCl-Pc-OC4 was observed with a lifetime of 5.71 ns. optica.org

Table 1: Excited State Lifetimes of Selected Aluminum Phthalocyanine Derivatives

CompoundStateLifetimeConditions
Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4)S₁7.04 nsTHF solution
Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4)S₂5.71 nsTHF solution
Chloroaluminum-phthalocyanine with tetra-α-butoxy chains (AlCl-Pc-OC4)T₁93.7 µsTHF solution
Disulfonated this compound (AlS₂Pc)T₁500 ± 30 µsAqueous buffer
Disulfonated this compound (AlS₂Pc)T₁>1100 µsBound to HSA
J-aggregates of AlClPcT₁360 µsOn silica nanoparticles
Fluoro-aluminum phthalocyanine-550 fs (intensity-dependent decay)Polycrystalline thin film
Fluoro-aluminum phthalocyanine-4 ps (exciton-phonon coupling)Polycrystalline thin film

Data compiled from multiple research findings. optica.orgnih.govresearchgate.netspiedigitallibrary.org

Intersystem crossing (ISC) is the non-radiative transition between two electronic states with different spin multiplicity, specifically from an excited singlet state to an excited triplet state. The efficiency of this process is quantified by the triplet quantum yield (ΦT), which represents the fraction of excited singlet states that convert to triplet states. A high ΦT is a desirable characteristic for photosensitizers used in PDT, as the long-lived triplet state is the primary precursor to reactive oxygen species generation. tandfonline.comworldscientific.com

For aluminum phthalocyanines, the ISC efficiency is influenced by factors such as peripheral substituents and the molecular environment. austinpublishinggroup.com For a soluble chloroaluminum-phthalocyanine derivative (AlCl-Pc-OC4), the triplet state quantum yield (ΦT) in THF was determined to be 0.455. optica.org The introduction of tetra-α-butoxy substituents was found to lower the S₁ state energy level, which narrows the energy gap between S₁ and T₁, thereby facilitating intersystem crossing and increasing the formation of the triplet state. optica.org

In another study, the triplet quantum yield of chloroaluminum tetrasulfonated phthalocyanine (ClAlTSPc) alone was 0.38. tandfonline.comresearchgate.net This value increased significantly when ClAlTSPc was conjugated with graphene quantum dots (GQDs), reaching up to 0.75, demonstrating that interaction with nanomaterials can enhance ISC efficiency. tandfonline.comresearchgate.net Some aluminum complexes of phenylthio-substituted phthalocyanine have shown even higher triplet formation quantum yields of approximately 70% in DMSO. researchgate.net

Aluminum phthalocyanines can be incorporated into supramolecular assemblies, where energy transfer processes can occur, often enhancing their light-harvesting capabilities. rsc.orgnankai.edu.cn In these systems, an energy donor absorbs light and transfers the excitation energy to an acceptor, which can be an this compound derivative. This process, often occurring via Förster Resonance Energy Transfer (FRET), allows for the utilization of a broader range of the light spectrum. nih.gov

Reactive Oxygen Species (ROS) Generation

The therapeutic effect of AlPc in PDT is primarily mediated by the generation of reactive oxygen species (ROS). nih.govacs.org Upon light activation, the excited triplet state of AlPc can initiate two main types of photochemical reactions.

The most prevalent mechanism for ROS generation by aluminum phthalocyanines is the Type II photoreaction. dovepress.combohrium.com In this process, the excited triplet state of the AlPc molecule transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer results in the formation of the highly reactive and cytotoxic singlet oxygen (¹O₂). spiedigitallibrary.orgdovepress.combohrium.com

The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. A high ΦΔ is a key indicator of a potent photosensitizer. austinpublishinggroup.com The ΦΔ of aluminum phthalocyanines is influenced by the central metal, substituents, and the surrounding environment. austinpublishinggroup.comworldscientific.com

For instance, the singlet oxygen quantum yield for chloroaluminum tetrasulfonated phthalocyanine (ClAlTSPc) alone was 0.37. tandfonline.comresearchgate.net This value increased to 0.54 when conjugated with glutathione-capped graphene quantum dots and folic acid. tandfonline.comresearchgate.net In another study, the ΦΔ for monomeric AlClPc on silica nanoparticles was 0.24, while for its J-aggregates, it was lower at 0.10. researchgate.net Encapsulation of chlorothis compound (ClAlPc) in nanocapsules has been shown to increase the ΦΔ from 0.30 to as high as 0.80. austinpublishinggroup.com Aluminum(III) phthalocyanine tetrasulfonate (AlPcS₄) has a reported singlet oxygen quantum yield of approximately 0.3 in solution. spiedigitallibrary.org

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of this compound Derivatives

CompoundQuantum Yield (ΦΔ)Conditions
Chloroaluminum tetrasulfonated phthalocyanine (ClAlTSPc)0.37-
ClAlTSPc with pristine Graphene Quantum Dots (GQDs)0.42-
ClAlTSPc with Glutathione-capped GQDs (GQDs@GSH)0.52-
ClAlTSPc with GQDs@GSH and Folic Acid (FA)0.54-
Monomeric Chlorothis compound (AlClPc)0.24On silica nanoparticles in DMF-water
J-aggregated Chlorothis compound (AlClPc)0.10On silica nanoparticles in DMF-water
Chlorothis compound (ClAlPc)0.30Free
Nanocapsulated Chlorothis compound (ClAlPc)0.80-
Aluminum(III) phthalocyanine tetrasulfonate (AlPcS₄)~0.3Solution

Data compiled from multiple research findings. spiedigitallibrary.orgresearchgate.nettandfonline.comaustinpublishinggroup.comresearchgate.net

In addition to singlet oxygen, aluminum phthalocyanines can also generate other reactive oxygen species through Type I photoreactions. dovepress.com This pathway involves the transfer of an electron or a hydrogen atom between the excited photosensitizer and a substrate molecule, leading to the formation of radicals. acs.org

Studies have shown that irradiated sulfonated chlorothis compound can simultaneously produce both singlet oxygen and superoxide (B77818) radicals (O₂⁻), indicating that both Type I and Type II mechanisms can operate concurrently. nih.gov The formation of superoxide can subsequently lead to the generation of other ROS, such as hydroxyl radicals (•OH). nih.govspiedigitallibrary.org Electron paramagnetic resonance (EPR) spectroscopy studies have confirmed the formation of hydroxyl radical adducts upon irradiation of phthalocyanine-loaded low-density lipoproteins. nih.gov

Furthermore, in dye-sensitized reactions involving aluminum tetracarboxyphthalocyanine adsorbed on TiO₂, the involvement of superoxide, hydroxyl, and dye cation radicals in the degradation of pollutants has been demonstrated. researchgate.net The process is initiated by electron transfer from the excited dye to the TiO₂, which then leads to the generation of these various reactive species. researchgate.net

Photodegradation Mechanisms and Photostability Studies

The photostability of this compound is a critical parameter that dictates its efficacy and longevity in various applications. Photodegradation, or photobleaching, refers to the light-induced, irreversible destruction of the chromophore, leading to the loss of its characteristic absorption and emission properties. This process is primarily oxidative and can proceed through different mechanisms, often involving reactive oxygen species (ROS).

The photodegradation of aluminum phthalocyanines generally occurs from the excited triplet state. Following light absorption and intersystem crossing, the triplet state photosensitizer can initiate two main types of photochemical reactions.

Type I Mechanism: This pathway involves electron or hydrogen atom transfer between the excited photosensitizer and a substrate molecule, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen to generate various reactive oxygen species, such as superoxide anions and hydroxyl radicals, which can subsequently attack and degrade the phthalocyanine macrocycle.

Type II Mechanism: This mechanism involves the transfer of energy from the triplet state of the phthalocyanine to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). researchgate.net This self-sensitized photooxidation is a major pathway for photodegradation, where the generated singlet oxygen attacks the phthalocyanine molecule itself, leading to its decomposition. researchgate.netgrafiati.com The final product of this degradation is often phthalimide. acs.org

Studies comparing different metallophthalocyanines have shown that this compound derivatives are generally more photostable than their zinc counterparts. researchgate.netgrafiati.com For instance, the photobleaching quantum yields for a series of water-soluble aluminum phthalocyanines were found to be in the narrow range of 0.75 to 2 x 10⁻⁶, significantly lower than those for corresponding zinc derivatives. researchgate.netgrafiati.com The stability of the photosensitized phthalocyanine is influenced more by chemical factors, such as the bonding strength within the macrocycle, rather than the intrinsic properties of its excited states like fluorescence lifetime. acs.org

The nature of the substituents on the phthalocyanine ring and the axial ligands coordinated to the central aluminum atom also plays a crucial role in photostability. For example, the presence of certain amino acids has been shown to increase the photostability of aluminum octacarboxyphthalocyanine hydroxide (B78521). d-nb.info Similarly, complexation with human serum albumin has been observed to decrease the photostability of this compound tetrasulphonate (AlPcS₄). spiedigitallibrary.org The photodegradation of sulfonated aluminum phthalocyanines (AlPcSₙ) during irradiation in cellular environments is reported to be around 20-30%. nih.gov A significant reduction in AlSPc fluorescence at the edge of photonecrosed tissue suggests that photodegradation can be a marker for tissue damage. spiedigitallibrary.org

Influence of Environmental Factors on Photophysical Parameters

The photophysical properties of this compound are highly sensitive to its immediate environment. Factors such as the surrounding solvent, pH, temperature, and the aggregation state of the molecule can significantly alter its absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes.

Influence of Solvent: The choice of solvent can profoundly impact the photophysical behavior of this compound, primarily by affecting its aggregation state and by direct interaction with the molecule. acs.org In polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), this compound chloride (AlClPc) tends to exist in a monomeric form, exhibiting sharp and intense Q-band absorption. ssau.rucyberleninka.ru In contrast, the presence of water or less polar solvents can promote π-π stacking interactions, leading to the formation of aggregates. ssau.rucyberleninka.ru The use of electron-acceptor solvents like DMSO may enhance the molecular stability of phthalocyanines under UV radiation. acs.org The photophysical parameters are also affected by solvent polarity; for example, the Q-bands of AlClPc tend to blueshift in various solvents compared to their position in DMSO. rsc.org

Influence of pH: The pH of the solution can significantly influence the photophysical and photochemical parameters of water-soluble aluminum phthalocyanines, particularly those with ionizable substituents or axial ligands. For di-sulphonated this compound (AlPcS₂), changes in pH affect the nature of the axial ligands, which in turn modulates the triplet quantum yield, fluorescence quantum yield, singlet-oxygen quantum yield, and the lifetimes of both the triplet and fluorescent states. nih.gov For instance, the deprotonation of an axial water ligand at higher pH can lead to enhanced photodegradation. researchgate.netgrafiati.com In studies of this compound tetrasulphonate (APT) in buffered glassy water films, the fluorescence-excitation maximum undergoes a blue shift of 8.8 nm as the pH is increased from 3.4 to 11.6. optica.org In cellular environments, APT has been found in an acidic, aqueous environment. nih.gov

Influence of Temperature: Temperature can affect the photophysical properties of this compound, often by influencing molecular aggregation and the structure of host systems like micelles. scielo.br In a study involving AlPcCl in P-123 polymeric micelles, increasing the temperature from 25.0 ºC to 40.0 ºC led to a decrease in fluorescence emission intensity, indicating an increase in AlPcCl self-aggregation at the higher temperature. scielo.br Conversely, for the F-127 copolymer system, an increase in temperature resulted in slightly different binding profiles. scielo.br All aluminum phthalocyanines investigated have been shown to sublime without thermal decomposition up to 700 °C. grafiati.com

Influence of Aggregation: Aluminum phthalocyanines have a strong tendency to form aggregates, particularly in aqueous solutions. rsc.orgdovepress.com This aggregation, which involves the stacking of the planar macrocycles, drastically alters the photophysical properties. Aggregation typically leads to a broadening and splitting of the Q-band in the absorption spectrum and significant quenching of the fluorescence emission. ssau.rubeilstein-journals.org The formation of non-luminescent aggregates is a primary reason for the reduced photodynamic activity of these molecules in aqueous media. scielo.brbeilstein-journals.org The degree of aggregation depends on concentration, solvent type, and the nature of substituents. cyberleninka.ru To mitigate aggregation and maintain the desired photophysical properties, aluminum phthalocyanines are often incorporated into delivery systems like nanoparticles, liposomes, or polymeric micelles, or chemically modified with bulky substituents to sterically hinder stacking. rsc.orgdovepress.comoptica.org For example, associating this compound chloride with poly(methyl vinyl ether-co-maleic anhydride) nanoparticles improves its photophysical characteristics in aqueous media. dovepress.com

Interactive Data Table: Effect of Environment on AlPcS₂ Photophysical Parameters nih.gov

ParameterpH 3pH 7pH 11
Fluorescence Quantum Yield (Φ_F) 0.280.350.44
Triplet Quantum Yield (Φ_T) 0.380.420.33
Fluorescence Lifetime (τ_F) (ns) 4.95.86.5
Triplet Lifetime (τ_T) (µs) 220250180
Singlet Oxygen Quantum Yield (Φ_Δ) 0.170.290.23

Interactive Data Table: Solvent Effects on the Photophysical Properties of AlClPc rsc.orgresearchgate.net

SolventQ-Band λ_max (nm)Relative Fluorescence IntensityAggregation State
DMSO ~678HighMonomeric
DMF ~675HighMonomeric ssau.ru
Ethanol (B145695) ~675HighMonomeric researchgate.net
THF ~671ModerateProne to aggregation researchgate.net
Water Broad/Split bandsVery LowHighly Aggregated researchgate.net

Theoretical and Computational Chemistry of Aluminum Phthalocyanines

Quantum Chemical Approaches

Quantum chemical methods are at the forefront of theoretical studies on aluminum phthalocyanines, offering a detailed description of their electronic and optical properties.

The electronic structure, including the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be accurately determined using DFT. tci-thaijo.orgaip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. worldscientific.com For instance, a larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. worldscientific.com DFT studies on aluminum chloride phthalocyanine (B1677752) (AlClPc) have shown how the presence of the chlorine atom significantly affects the charge distribution within the molecule. worldscientific.com

First-principles studies based on DFT have also been used to explore the electronic properties of metal phthalocyanines adsorbed on surfaces, which is crucial for their application in electronic devices. tci-thaijo.orgacs.orgelsevierpure.com These studies reveal details about electron transfer between the molecule and the substrate. acs.org The electronic structure of AlPc can be modulated by various factors, including the central metal atom and peripheral substituents, which in turn affects their properties and potential applications. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules, including aluminum phthalocyanines. nih.govrsc.orguci.edumdpi.com This approach allows for the calculation of excited state energies and oscillator strengths, which correspond to the peaks observed in experimental UV-Vis spectra. researchgate.netnih.govbohrium.com

TD-DFT has been successfully applied to calculate the absorption and fluorescence spectra of aluminum phthalocyanine chloride (AlClPc) in both monomeric and aggregated states. researchgate.netbohrium.com The calculations can help to interpret experimental spectra by assigning electronic transitions to specific molecular orbitals. nih.gov For phthalocyanines, the prominent Q-band in the visible region is typically attributed to the transition from the HOMO to the LUMO. nih.gov

The accuracy of TD-DFT predictions can be influenced by the choice of the exchange-correlation functional and the basis set. nih.govworldscientific.com For instance, range-separated hybrid functionals have been shown to provide optical band gaps in good agreement with experimental values for various metallophthalocyanines. acs.org Simplified TD-DFT methods have also been developed to provide a faster yet reasonably accurate prediction of the UV-Vis spectra of phthalocyanines, making it feasible to study larger and more complex systems. nih.gov

Molecular Dynamics Simulations and Aggregation Modeling

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and aggregation of aluminum phthalocyanines in different environments. Phthalocyanine molecules, including AlPc, have a strong tendency to self-aggregate in solution, which can significantly alter their photophysical properties. researchgate.netcyberleninka.ru

MD simulations can model the aggregation process, providing insights into the formation of dimers and larger aggregates. These simulations can help to understand the driving forces behind aggregation, such as π-π stacking interactions between the aromatic macrocycles and hydrogen bonding. researchgate.netcyberleninka.ru For aluminum phthalocyanines with a trivalent central atom, dimerization can occur through the formation of oxygen bridges or hydrogen bonds. researchgate.net

Computational modeling has been used to study the aggregation patterns of this compound, revealing how factors like solvent polarity and the presence of other molecules can influence the aggregation state. researchgate.net For instance, in water-rich binary solvents, disulfonated this compound anions can form both π-stacked dimers and chemical dimers. researchgate.net Understanding and controlling aggregation is crucial for applications where the monomeric form of the photosensitizer is more active.

Global Reactivity Descriptors and Quantitative Structure-Activity Relationships

Global reactivity descriptors, derived from DFT calculations, are used to understand the relationship between the structure, stability, and chemical reactivity of aluminum phthalocyanines. worldscientific.com These descriptors include ionization potential, electron affinity, chemical hardness, chemical softness, and electronegativity. worldscientific.com They are valuable in developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). worldscientific.comnih.govnih.gov

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govnih.govyoutube.com For aluminum phthalocyanines, global reactivity descriptors can be used to predict their behavior in various applications. For example, a study on aluminum chloride phthalocyanine (AlClPc) used these descriptors to analyze its reactivity, showing that the AlCl-Pc cluster is highly polarizable and reactive. worldscientific.com

The following table summarizes some of the calculated global reactivity descriptors for AlCl-Pc and related molecules. worldscientific.com

MoleculeIonization Potential (eV)Chemical Hardness (η, eV)Global Softness (σ)HOMO-LUMO Gap (ΔEH-L, eV)
Pc5.650.941.061.88
AlPc8.301.0050.9952.01
AlCl-Pc5.511.090.912.18

These descriptors provide a quantitative basis for comparing the reactivity of different phthalocyanine derivatives and for designing new molecules with desired properties. worldscientific.com

Computational Studies of Magnetic Properties and Spin Moments

Computational studies are instrumental in understanding the magnetic properties and spin moments of metal phthalocyanines, which arise from the central metal ion. While aluminum itself is a non-magnetic (d⁰) metal, the principles of these studies on other metallophthalocyanines can be conceptually extended.

DFT calculations, including spin-polarized DFT, are used to investigate the magnetic ground state and spin distribution in these molecules. aip.orgarxiv.org For transition metal phthalocyanines, the spin state is determined by the d-electron configuration of the central metal ion and its interaction with the phthalocyanine ligand. aip.orguab.catethz.ch For instance, isolated AlPc molecules have been found to lose their spin moment on certain superconducting surfaces. acs.org

Relativistic DFT calculations that include spin-orbit coupling can be used to determine the orbital contribution to the magnetic moment and the magnetic anisotropy energies. aip.orgrsc.org These properties are crucial for potential applications in spintronics and molecular magnetism. aip.org The magnetic properties of phthalocyanine molecules can be tuned by changing the central metal ion or by chemical doping. ethz.ch Studies have shown that the magnetic moment of metal phthalocyanines can be influenced by their interaction with a substrate, which can lead to quenching or modification of the spin state. aps.orgnih.gov

Supramolecular Assembly and Aggregation Phenomena

Self-Aggregation Behavior in Solution and Heterogeneous Media

Aluminum phthalocyanine (B1677752) exhibits a strong tendency to self-aggregate, a process governed by several factors including the surrounding medium. This aggregation is a key characteristic that impacts its application in various fields.

In solution, aluminum phthalocyanine exists in a dynamic equilibrium between its monomeric and aggregated forms. scielo.brcyberleninka.ru The aggregation process is primarily driven by π-π stacking interactions between the large aromatic macrocycles of the phthalocyanine molecules. scielo.br This leads to the formation of dimers and higher-order aggregates. scielo.br

Two principal types of aggregates are identified based on the relative orientation of the molecules: H-aggregates (face-to-face) and J-aggregates (edge-to-edge or offset). cyberleninka.ruresearchgate.net The formation of these aggregates is distinguished by characteristic shifts in the absorption spectra. H-aggregates typically result in a blue-shift (hypsochromic shift) of the Q-band, while J-aggregates cause a red-shift (bathochromic shift). cyberleninka.ruisuct.ru For instance, this compound chloride (AlClPc) adsorbed on silica (B1680970) nanoparticles has been observed to form both H-aggregates, with an absorption maximum around 640 nm (compared to the monomer at 670 nm), and J-aggregates of two types with maxima at 740 nm and 770 nm. isuct.ru Similarly, this compound hydroxide (B78521) (AlPcOH) in water/ethanol (B145695) mixtures with high water content predominantly forms J-type aggregates. scielo.brresearchgate.net Theoretical calculations have also been employed to model the structures and predict the absorption spectra of monomeric, H-aggregated, and J-aggregated states of AlClPc. cyberleninka.russau.ruresearchgate.net

The equilibrium between monomers and different aggregate types is complex and can involve multiple simultaneous equilibria, especially in aqueous-rich environments. scielo.br For AlPcOH, it has been noted that in certain solvent mixtures, dimers can be linked by hydrogen bonds or via an Al-O-Al bridge, where the interplanar distances are longer than typical π-π interactions. scielo.br

The aggregation state of this compound is highly sensitive to the properties of the solvent, the concentration of the phthalocyanine, and the pH of the medium. scielo.brcyberleninka.runih.gov

Solvent Polarity: Solvent polarity plays a crucial role in the self-aggregation of this compound. scielo.brscielo.br Generally, increasing solvent polarity promotes aggregation. scielo.brscielo.br For example, this compound chloride (AlPcCl) shows a strong tendency to self-aggregate as solvent polarity increases, leading to complete self-aggregation in aqueous solutions. scielo.brscielo.brresearchgate.net In a study with this compound hydroxide (AlPcOH) in water/ethanol mixtures, the compound was found to be in a monomeric state in proportions of water lower than 30%. scielo.br As the water percentage increased to 40-50%, dimer formation was observed, and at water percentages above 60%, more complex, higher-order J-type aggregates were formed. scielo.br Similarly, for AlClPc in a DMF-water binary system, aggregation increases with a higher percentage of water. cyberleninka.ru

Concentration: The concentration of this compound directly influences the extent of aggregation. scielo.brcyberleninka.ru Higher concentrations favor the formation of aggregates. scielo.brdovepress.com In studies with AlPcOH in water/ethanol mixtures, an increase in concentration led to an increase in the size of the aggregates. scielo.br For instance, in a 60% water/ethanol solution, aggregate peaks in the absorption spectrum appeared at AlPcOH concentrations higher than 3 µmol L⁻¹. scielo.br In a DMF-water mixture, the degree of AlClPc aggregation was also found to be dependent on its concentration. cyberleninka.ru

pH: The pH of the solution can affect the size and charge of phthalocyanine aggregates. nih.gov For certain substituted phthalocyanines, a change in pH can dramatically alter the size of the aggregates. For example, a study on a specific amino-substituted phthalocyanine showed that at pH 7.6, it formed H-aggregates of 500 nm, while at pH 4.6, the aggregate size decreased to 80 nm. nih.gov This demonstrates that pH can be a controlling factor for the supramolecular assembly of phthalocyanine derivatives.

Here is an interactive data table summarizing the influence of these factors on aggregation:

Factor Effect on this compound Aggregation Example Citation
Solvent Polarity Increasing polarity generally promotes aggregation. AlPcCl shows increased self-aggregation with higher solvent polarity, becoming fully aggregated in water. scielo.brscielo.brresearchgate.net
Low water content (<30%) in ethanol favors the monomeric form of AlPcOH. In water/ethanol mixtures, AlPcOH is monomeric at <30% water. scielo.br
High water content (>60%) leads to higher-order J-aggregates of AlPcOH. In water/ethanol mixtures, AlPcOH forms J-aggregates at >60% water. scielo.br
Concentration Higher concentrations lead to increased aggregation and larger aggregate size. Increasing AlPcOH concentration in water/ethanol mixtures increases aggregate size. scielo.br
A critical concentration can exist where the monomer/dimer ratio changes significantly. For AlClPc in a DMF-water system, a critical water concentration of ~7.8% dramatically changes the monomer/dimer ratio. cyberleninka.russau.ruresearchgate.net

| pH | Can influence the size and charge of the aggregates. | The size of certain substituted phthalocyanine aggregates was shown to decrease from 500 nm to 80 nm when pH was lowered from 7.6 to 4.6. | nih.gov |

Host-Guest Complexation and Encapsulation

To overcome the challenges associated with the aggregation of this compound in aqueous media, host-guest chemistry offers a powerful strategy. nih.govresearchgate.net Encapsulating the phthalocyanine molecule within a host can enhance its solubility, prevent aggregation, and improve its photophysical properties. nih.govresearchgate.net

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for hydrophobic guest molecules like this compound. nih.govmdpi.com The formation of an inclusion complex with CDs can significantly increase the solubility of this compound in aqueous solutions. nih.gov

For example, the formation of an inclusion complex between aluminum chloride phthalocyanine (AlClPc) and hydroxypropyl-β-cyclodextrin (HP-βCD) has been shown to increase the loading dose of AlClPc in an aqueous medium while maintaining its photosensitizing properties. nih.gov This complexation effectively encapsulates the hydrophobic phthalocyanine, preventing its aggregation and the associated quenching of its photoactivity. nih.gov The stoichiometry of such complexes can vary, with studies on similar phthalocyanines showing 2:1 and 4:1 (cyclodextrin:phthalocyanine) ratios. worldscientific.com

Polymeric micelles, formed from the self-assembly of amphiphilic block copolymers in aqueous solutions, serve as effective nanocarriers for hydrophobic molecules. scielo.brscielo.brfrontiersin.org These micelles typically have a hydrophobic core that can encapsulate this compound, and a hydrophilic shell that ensures dispersibility in water. scielo.brscielo.br

The interaction of this compound chloride (AlPcCl) with Pluronic™ block copolymer micelles (P-123 and F-127) has been studied. scielo.brresearchgate.netscielo.br These studies revealed a complex binding profile involving different forms of the phthalocyanine (monomeric and aggregated) within the micelles. scielo.brresearchgate.net The more hydrophobic copolymer, P-123, showed a greater interaction with AlPcCl and was more effective at breaking down the aggregates and stabilizing the monomeric form compared to F-127. scielo.brscielo.br The encapsulation within these micelles not only solubilizes the phthalocyanine but also influences its structural organization, which can be dependent on time and temperature. scielo.brresearchgate.net

Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can form supramolecular complexes with this compound derivatives. isuct.rupreprints.org These assemblies are formed through electrostatic interactions and other non-covalent forces.

A study on the interaction between hydroxyaluminum trisulfophthalocyanine (a sulfonated derivative) and chitosan in aqueous solutions demonstrated the formation of supramolecular complexes with a reproducible stoichiometric ratio. isuct.ru Within these complexes, the phthalocyanine was found to exist in both H- and J-aggregated forms. isuct.ru The ability of chitosan to bind the phthalocyanine was influenced by the molecular weight of the chitosan and the pH of the solution. isuct.ru Such nanostructured carriers based on chitosan have been investigated to functionalize the surface and enhance the biological activity of the system. preprints.org

Here is an interactive data table summarizing the host-guest systems for this compound:

Host Molecule Type of Interaction Effect on this compound Example System Citation
Cyclodextrins Inclusion Complexation (Host-Guest) Increases solubility, prevents aggregation, maintains photoactivity. AlClPc with hydroxypropyl-β-cyclodextrin (HP-βCD). nih.gov
Polymeric Micelles Encapsulation within hydrophobic core Solubilizes, breaks down aggregates, stabilizes monomeric form. AlPcCl with Pluronic™ P-123 and F-127 micelles. scielo.brresearchgate.netscielo.br

| Chitosan | Supramolecular Assembly (Electrostatic, etc.) | Forms complexes, influences aggregation state (H- and J-aggregates). | Hydroxyaluminum trisulfophthalocyanine with chitosan. | isuct.ru |

Interfacial Aggregation and Self-Organization on Solid Supports

The behavior of this compound (AlPc) at the interface with solid supports is characterized by a strong tendency towards self-organization and aggregation. These phenomena are critically influenced by the nature of the substrate, deposition conditions, and intermolecular interactions. The resulting molecular arrangement and film morphology have profound implications for the material's electronic and optical properties, making this a crucial area of study for its application in molecular electronics and sensors.

On various substrates, AlPc molecules typically orient themselves with their planar macrocycle parallel to the surface. diva-portal.org This orientation maximizes the π-π interactions between the phthalocyanine rings and the substrate. The specific arrangement and ordering of the molecules, however, can vary significantly depending on the support material.

On Crystalline and Metallic Surfaces:

Studies using scanning tunneling microscopy (STM) have provided detailed insights into the self-assembly of AlPc on crystalline surfaces. On a Pb(100) surface, for instance, isolated AlPc molecules exhibit interesting dynamic behavior, fluctuating between two specific azimuthal orientations. nih.govacs.orgresearcher.life This suggests a relatively low rotational barrier for the molecule on this particular substrate. nih.govacs.org When these molecules are intentionally assembled into dimers and trimers using the STM tip, their rotational fluctuations are diminished, and a variety of stable molecular orientations are observed. nih.govacs.orgresearcher.life This indicates that intermolecular interactions play a significant role in dictating the final orientation of the molecules within an assembly. nih.govacs.org In fact, collective rotation of all molecules within a trimer has been induced, demonstrating mechanical interlocking at the molecular level. nih.govresearcher.life

The formation of large, ordered islands of AlPc has been achieved on Pb(100) through the on-surface synthesis from chlorothis compound (ClAlPc) via dechlorination. nih.govacs.org Within these self-assembled monolayers, a distinct magnetic moment is observed on every second molecule, a phenomenon detected through Yu-Shiba-Rusinov (YSR) resonances. nih.govacs.org This contrasts with other phthalocyanine monolayers where the YSR energy is highly dependent on the specific configuration of neighboring molecules. nih.govacs.org

The choice of substrate significantly influences the balance between molecule-molecule and molecule-substrate interactions, which in turn governs the self-assembly process. For example, on Pb(111), manganese phthalocyanine (MnPc) and iron phthalocyanine (FePc) form ordered, close-packed islands, whereas on Au(111) they exist as dispersive single molecules. researchgate.net This highlights the tunability of self-assembly by substrate selection. researchgate.net

Table 1: Observed Geometries and Interactions of this compound on Solid Supports

Substrate Molecular Arrangement Key Findings Citations
Pb(100) Isolated molecules, dimers, trimers, and self-assembled monolayers. Isolated molecules fluctuate between two orientations; dimers and trimers show stabilized orientations and mechanical interlocking. nih.govacs.orgresearcher.life Self-assembled monolayers exhibit periodic magnetic moments. nih.govacs.org nih.govacs.orgresearcher.lifenih.govacs.org
Graphite (B72142) (HOPG) Densely packed monolayer structures. Molecules orient with their plane parallel to the substrate. nih.gov Can be used as a template for forming single molecular arrays. worldscientific.com nih.govworldscientific.com
Au(111) Non-crystalline for aerosol deposition, ordered after annealing. Solvent removal and annealing lead to flat-lying molecular orientations. aip.org aip.org
ITO/glass Preferential orientation with macrocycles parallel to the substrate. Annealing can induce chemical transformations and changes in crystal orientation. aip.orgresearchgate.net aip.orgresearchgate.net
Silica Nanoparticles Formation of H- and J-aggregates. H-aggregates show a blue-shifted absorption maximum, while J-aggregates show red-shifted maxima. researchgate.net researchgate.net
TiO₂ Formation of dye clusters. Aggregation influences the efficiency of photo-induced processes. dntb.gov.ua dntb.gov.ua

On Amorphous and Oxide Surfaces:

When deposited on amorphous substrates like indium tin oxide (ITO)-coated glass, chlorothis compound (ClAlPc) films also exhibit a preferential orientation with the macrocycles aligned predominantly parallel to the substrate surface. aip.org The structure and morphology of these films can be further influenced by post-deposition treatments such as annealing. aip.orgoldcitypublishing.com For instance, annealing ClAlPc films can lead to chemical transformations, forming μ-(oxo)bis[phthalocyaninato] aluminum(III), and can alter the crystalline orientation, especially when conducted in the presence of a magnetic field. aip.orgresearchgate.net

The aggregation of this compound is also observed on the surface of nanoparticles. When adsorbed onto silica nanoparticles in an aqueous solution, this compound chloride (AlClPc) forms both H-aggregates and J-aggregates. researchgate.net The formation of these different aggregate types is identified by characteristic shifts in their optical absorption spectra: H-aggregates exhibit a band at a shorter wavelength (hypsochromic shift) compared to the monomer, while J-aggregates show bands at longer wavelengths (bathochromic shift). researchgate.net Similarly, on titanium dioxide (TiO₂) surfaces, the formation of AlPc clusters is evident and plays a role in the sensitization of the semiconductor material. dntb.gov.ua The immobilization of phthalocyanines on solid supports like metal oxides is a strategy to mitigate the decrease in photocatalytic efficiency that occurs due to aggregation in solution. shu.edu

Thin Film Growth and Morphology:

The use of solvent-assisted deposition methods, such as aerosol molecular beam deposition, can result in different film morphologies. aip.org For metal phthalocyanines deposited on Au(111) using this technique, the as-deposited films are non-crystalline with tilted molecular orientations. aip.org However, upon annealing, the molecules adopt a flat-lying orientation, and the film becomes more ordered. aip.org

Advanced Materials Science and Catalysis Applications of Aluminum Phthalocyanine

Thin Film Technology and Optoelectronic Devices

Aluminum phthalocyanine (B1677752) (AlPc) and its derivatives are pivotal in the advancement of thin-film technology and optoelectronic devices due to their noteworthy thermal and chemical stability, along with their characteristics as p-type organic semiconductors. oldcitypublishing.com The performance of devices incorporating these materials is intrinsically linked to the fabrication techniques and the resultant morphology of the thin films. oldcitypublishing.com

Fabrication of Thin Films by Vacuum Sublimation and Spin Coating

The creation of high-quality aluminum phthalocyanine thin films is predominantly achieved through two principal methods: vacuum sublimation and spin coating.

Vacuum Sublimation: This technique involves the thermal evaporation of the source material, such as this compound chloride (AlClPc), in a high-vacuum chamber. oldcitypublishing.com The material is heated in an effusion cell, and the vapor deposits onto a substrate, which is typically held at room temperature. oldcitypublishing.com Key factors that control the thickness of the film are the evaporation time and the distance between the source and the substrate. oldcitypublishing.com For instance, thin films of chlorothis compound (ClAlPc) with a thickness of approximately 1.2 μm have been fabricated using vacuum sublimation at rates of 200 and 1000 Å/min onto substrates kept at 25 and 95 °C. acs.org The pressure in the vacuum chamber is typically maintained at a low level, around 5x10⁻⁵ Pa, to ensure the purity and quality of the deposited film. oldcitypublishing.com Post-deposition annealing can be performed to alter the structural properties of the films. oldcitypublishing.comoldcitypublishing.com

Spin Coating: This solution-based method offers a cost-effective alternative to vacuum deposition. acs.orgresearchgate.net It involves depositing a solution of the material onto a spinning substrate. ossila.com The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. ossila.com The final thickness of the film is determined by factors such as the solution's concentration and the spinning speed. researchgate.netossila.com While many phthalocyanines are not readily soluble, chemical modifications, such as the introduction of specific functional groups, can make them suitable for solution processing. acs.orgrsc.org For otherwise insoluble compounds like chloroaluminium phthalocyanine (ClAlPc), they can be dissolved in solvents like trifluoroacetic acid for deposition via spin coating. researchgate.net Theoretical studies based on Density Functional Theory have been used to understand the aggregation of molecules like this compound Hydroxide (B78521) during thin film formation with the spin-coating technique. iaea.org

Optical-Electrical Properties and Semiconductor Characteristics

This compound thin films exhibit distinct optical and electrical properties that make them suitable for various optoelectronic applications. These materials are known as p-type organic semiconductors. oldcitypublishing.com

Optical Properties: The optical properties of AlPc thin films are characterized by their absorption spectra, which typically show strong absorption in the visible and near-infrared regions. oldcitypublishing.comacs.org Specifically, chlorothis compound (ClAlPc) thin films display prominent absorption bands, including the Q-band and the Soret (or B) band. oldcitypublishing.com Studies on vacuum-sublimated AlClPc thin films have revealed absorption peaks at approximately 2, 3.5, and 6.5 eV. oldcitypublishing.com The optical band gaps for these films can be estimated using Tauc plots, with values of 1.58 eV, 3.11 eV, and 5.12 eV for as-deposited films, which can change upon annealing. oldcitypublishing.com The refractive index of these films shows anomalous dispersion in the 200–850 nm spectral range and normal dispersion between 850–2000 nm. oldcitypublishing.com

Electrical and Semiconductor Properties: As p-type semiconductors, metal phthalocyanines like AlClPc facilitate the transport of positive charge carriers (holes). acs.orgrsc.org The hole mobility in vacuum-sublimed ClAlPc thin films has been measured to be around 1 x 10⁻³ cm²/(V s). acs.org Interestingly, electron transport has also been observed in these films, with mobilities comparable to those of holes. acs.org The electrical properties, including charge carrier mobility and threshold voltage, can be influenced by factors such as the film's morphology and the presence of ambient air. acs.orgrsc.org For instance, the mobility of AlClPc organic thin-film transistors (OTFTs) was found to be higher when tested in air compared to a vacuum, which is attributed to oxygen acting as an electron acceptor and increasing the density of positive charge carriers. rsc.org The electrical conductivity of AlClPc thin films can also be enhanced by treatments such as exposure to ethanol (B145695) vapor. doi.org

Optical and Electrical Properties of this compound Thin Films
PropertyValueConditions/NotesReference
Optical Band Gaps (as-deposited AlClPc)1.58 eV, 3.11 eV, 5.12 eVDirect allowed band-band and inter-band transitions oldcitypublishing.com
Optical Band Gaps (annealed AlClPc at 250°C)1.72 eV, 3.28 eV, 4.85 eVAnnealing leads to polycrystalline phase change oldcitypublishing.com
Hole Mobility (ClAlPc)~1 x 10⁻³ cm²/(V s)Vacuum sublimed thin films acs.org
Field-Effect Mobility (AlClPc OTFT in air)0.004 cm² V⁻¹ s⁻¹Tested at 25 °C rsc.org
Field-Effect Mobility (AlClPc OTFT in vacuum)0.001 cm² V⁻¹ s⁻¹ rsc.org
Optical Band Gap (AlPc)2.6 eVThin films on Si/Al heterojunction researchgate.net
Urbach Energy (AlPc)33 meV researchgate.net

Photoelectrode Characteristics in Composite Systems

This compound demonstrates significant potential in photoelectrode applications, particularly when incorporated into composite systems. In a notable study, composite nanoparticles made of fullerene C60 and partially hydrolyzed this compound chloride (AlPc) were investigated for their photoelectrochemical properties. dntb.gov.uaresearchgate.net

When coated on an electrode, these composite nanoparticles exhibited both photoanodic and photocathodic characteristics. dntb.gov.uaresearchgate.net In the presence of an electron donor like 2-mercaptoethanol, they acted as a photoanode, while in the presence of an electron acceptor such as oxygen, they functioned as a photocathode. dntb.gov.uaresearchgate.net This behavior is analogous to a vapor-deposited p/n junction electrode. researchgate.net

The composite nanoparticles were found to respond to the entire visible light spectrum (below 880 nm) for both photoanodic and photocathodic currents. dntb.gov.uaresearchgate.net The formation of a p/n heterojunction between the p-type AlPc and n-type C60 within the composite enhances charge separation, leading to a superior net photoanodic current compared to the individual components. nih.gov The presence of AlPc also contributes to increased light harvesting. nih.gov Kinetic studies of the photoanodic current suggested that the reaction is likely dominated by the charge transport process. dntb.gov.uaresearchgate.net These findings highlight the utility of AlPc-based composites in developing efficient photoelectrochemical systems. dntb.gov.uaresearchgate.net

Organic Thin-Film Transistors (OTFTs)

This compound is a well-regarded material for the semiconducting layer in organic thin-film transistors (OTFTs). acs.orgrsc.orgrsc.org Its derivatives, such as chloro this compound (Cl-AlPc), have been shown to be effective in these devices. rsc.orgrsc.org

The performance of AlPc-based OTFTs is sensitive to various factors, including the thickness of the semiconductor film and the operating environment. rsc.orgrsc.org For instance, the charge transport properties and morphology of Cl-AlPc thin films can change with thickness. rsc.org In one study, Cl-AlPc films with a thickness of 30 nm demonstrated superior transfer characteristics, including high on/off current ratios and low threshold voltages. rsc.org

The electrical behavior of these OTFTs can also be influenced by interactions with external analytes. rsc.org This has led to their exploration as chemical sensors. For example, Cl-AlPc OTFTs have been optimized for the detection of cannabinoids like Δ9-tetrahydrocannabinol (THC). rsc.org The interaction between the cannabinoids and the AlPc thin film can induce recrystallization and alter the film's morphology, leading to measurable changes in the transistor's performance. rsc.org Molecular engineering of the AlPc molecule, such as through axial phenoxylation, has been explored to further enhance the sensitivity of these OTFT sensors to cannabinoids. nih.gov

Furthermore, the stability of AlPc OTFTs under varying temperatures has been investigated. Compared to other metal phthalocyanines, AlClPc-based devices exhibit more stable electrical properties at elevated temperatures, making them suitable for applications that demand consistent performance. rsc.orgresearchgate.net

Nanomaterials and Nanocomposites

The integration of this compound into nanomaterials and nanocomposites has opened up new avenues for its application, particularly in the biomedical field.

Synthesis and Characterization of this compound Nanoparticles

The synthesis of this compound nanoparticles often involves encapsulating the hydrophobic AlPc molecule within a biocompatible polymer matrix. This approach overcomes the issue of AlPc's poor solubility in aqueous environments.

One common method is nanoprecipitation, where AlPc is incorporated into poly(ε-caprolactone) (PCL) nanoparticles. nih.gov In a typical procedure, both PCL and chloro-aluminum phthalocyanine (ClAlPc) are dissolved in an organic solvent, and this solution is then added to an aqueous phase, leading to the formation of nanoparticles with an average diameter of around 384.7 nm. nih.gov Another approach involves associating aluminum-phthalocyanine chloride (AlPc) with poly(methyl vinyl ether-co-maleic anhydride) nanoparticles using a solvent displacement method. nih.gov

For creating nanocomposites, a novel aluminum (III) chloride 2(3), 9(10), 16(17), 23(24)-tetrakis-(sodium 2-mercaptoacetate) phthalocyanine (AlClPcTS41) has been synthesized through the cyclotetramerization of sodium 2-mercaptoacetate phthalonitrile (B49051) in 1-pentanol (B3423595) with aluminum (III) chloride. mdpi.com This functionalized phthalocyanine can then be covalently linked to PEGylated copper-gold bimetallic nanoparticles (PEG-CuAuNPs). mdpi.com

Characterization of these nanoparticles is crucial to understanding their properties. Techniques such as Scanning Electron Microscopy (SEM) are used to study their morphology, often revealing a spherical shape. nih.gov Dynamic Light Scattering (DLS) is employed to determine the average size and polydispersity of the nanoparticles. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) helps to confirm the structure and the successful encapsulation or conjugation of the AlPc molecule. nih.gov X-ray diffraction (XRD) can be used to study the crystal structure, with results sometimes indicating an amorphous nature for the composite material. bohrium.com The photophysical properties, such as absorption and fluorescence, are also characterized to ensure that the AlPc retains its essential characteristics after being incorporated into the nanoparticle system. nih.govnih.gov

Characterization Data for this compound Nanoparticles
Nanoparticle SystemSynthesis MethodAverage Diameter (DLS)Morphology (SEM)Key Characterization FindingsReference
ClAlPc in PCLNanoprecipitation384.7 ± 138.6 nmSphericalPolydispersity index of 0.153; Encapsulation efficiency of 82.1% ± 1.2% nih.gov
AlClPcTS41-PEG-CuAuNPsCyclotetramerization and covalent linkingXRD size of 18.12 nmNot specifiedIncrease in size from PEG-CuAuNPs (12.76 nm) due to phthalocyanine aggregation mdpi.com
AlPc with PVM/MASolvent displacementNot specifiedNot specifiedImproved photophysical properties in aqueous media compared to free AlPc nih.gov

Integration with Carbon Nanotubes (e.g., MWCNTs) and Graphene

The combination of this compound (AlPc) with carbon nanomaterials like multi-walled carbon nanotubes (MWCNTs) and graphene has led to the development of hybrid materials with synergistic properties. These composites leverage the high conductivity and surface area of carbon nanotubes and the unique electronic characteristics of AlPc.

Hybrid materials composed of multi-walled carbon nanotubes and this compound (MWCNTs-AlPc) have been successfully prepared. scientific.net The functionalization of MWCNTs, often through acid treatment, is a crucial step to de-bundle the nanotubes and create reactive sites, such as carboxylic groups, on their surfaces. scientific.netresearchgate.net This process facilitates the non-covalent π-π stacking interactions between the phthalocyanine molecules and the nanotube sidewalls, leading to effective hybridization. scientific.net Spectroscopic analysis, including UV-visible absorption and Fourier Transform Infrared Spectroscopy (FTIR), has confirmed the successful formation of these hybrid materials. scientific.net

These composites exhibit promising electrical properties. For instance, a study on a polymer tetrabenzimidazole this compound poly(AlTBImPc) complex with single-walled carbon nanotubes (SWCNTs) demonstrated its potential as an anode material for lithium-ion batteries, showing good ionic conductivity and cycle stability. acs.org The integration of AlPc with MWCNTs has also been explored for sensor applications, where the composites show sensitivity to various vapors. researchgate.net The electrical conductivity and activation energy of these hybrid films are key parameters that are influenced by temperature variations. scientific.net

Similarly, the interaction of metal phthalocyanines, including those with aluminum as the central metal, with graphene has been a subject of theoretical and experimental investigation. mdpi.comrug.nl The non-covalent functionalization of graphene with phthalocyanines can tune the electronic properties of the resulting heterointerface, which is highly relevant for applications in gas sensing and catalysis. mdpi.comrug.nl The choice of the central metal cation in the phthalocyanine molecule plays a critical role in determining the electronic characteristics of the hybrid material. mdpi.com

Hybrid Organic-Inorganic Composite Photocatalysts

This compound is a key component in the development of hybrid organic-inorganic composite photocatalysts, which are designed to enhance the efficiency of light-driven chemical reactions. These composites typically involve the sensitization of wide-bandgap inorganic semiconductors, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), with AlPc. acs.orgresearchgate.netmdpi.comworldscientific.com

The primary role of AlPc in these composites is to act as a photosensitizer, extending the light absorption of the semiconductor into the visible region of the spectrum. acs.orgrsc.org Upon absorbing visible light, the excited AlPc molecule can inject an electron into the conduction band of the semiconductor, initiating a series of redox reactions that lead to the degradation of pollutants or other chemical transformations. acs.orgresearchgate.net

The efficiency of these composite photocatalysts is influenced by several factors. The loading amount of the phthalocyanine on the semiconductor surface is critical; for example, an optimal loading of approximately 1.0 wt% of aluminum tetracarboxyphthalocyanine on TiO₂ was found to be effective for the degradation of 4-chlorophenol (B41353). acs.org The pH of the solution also plays a significant role, with a neutral pH of around 7 being favorable for certain degradation reactions. acs.org The presence of oxygen is often crucial, as it can act as an electron acceptor, preventing charge recombination and leading to the formation of reactive oxygen species like superoxide (B77818) and hydroxyl radicals, which are key in the degradation process. acs.org

Researchers have explored various strategies to improve the performance of these hybrid materials. This includes modifying the semiconductor support, for instance by doping it with other metal oxides like germanium dioxide (GeO₂), and using different derivatives of phthalocyanines. shu.edu The immobilization of AlPc on supports like layered double hydroxides (LDHs) and nano-clays has also been investigated to create stable and efficient photocatalytic systems in aqueous environments. researchgate.netmdpi.com These hybrid materials have shown promise for the degradation of a wide range of organic pollutants, including chlorophenols, dyes, and antibiotics. acs.orgresearchgate.netmdpi.com

Chemo- and Biosensing Mechanisms

This compound's sensitivity to its chemical and physical environment makes it a valuable material for the development of various sensors. Its electrical and optical properties can change in response to external stimuli, forming the basis for different sensing mechanisms.

Sensors based on this compound chloride (AlPcCl) thin films utilize the principle of resistive change with temperature. researchgate.netiphy.ac.cn In these devices, the resistance of the AlPcCl film decreases as the temperature increases. researchgate.netiphy.ac.cninoe.ro This behavior is characteristic of semiconductor materials, where an increase in temperature leads to a higher concentration and mobility of charge carriers. inoe.ro

The fabrication of these sensors typically involves depositing a thin film of AlPcCl (e.g., 50-100 nm thick) between pre-deposited electrodes on a substrate like glass. researchgate.netiphy.ac.cn The change in resistance can be significant; for instance, a temperature variation from 25 °C to 80 °C can result in a resistance change of up to 60%. researchgate.netiphy.ac.cn The initial resistance of the sensor can be influenced by factors such as film thickness and annealing processes. researchgate.netiphy.ac.cnresearchgate.net Annealing at 100 °C has been shown to increase the initial resistance, which may be due to an increase in the film's porosity. researchgate.netresearchgate.net The stability of the electrical properties of AlPcCl under varying temperatures makes it a suitable material for applications requiring consistent performance. scispace.com

Table 1: Temperature Sensing Properties of AlPcCl Thin Film Sensors

Parameter Value Reference
Temperature Range 25 °C to 80 °C researchgate.netiphy.ac.cn
Resistance Change Up to 60% researchgate.netiphy.ac.cn
Film Thickness 50 - 100 nm researchgate.netiphy.ac.cn

This compound-based materials are effective for sensing various gaseous analytes, including nitric oxide (NO) and cannabinoids. squarespace.comnih.govnih.govmdpi.com The sensing mechanism relies on the interaction between the analyte molecules and the AlPc thin film, which modulates the material's electrical properties.

For nitric oxide sensing, quantum mechanical studies have shown that the interaction between NO and AlPc is dependent on the oxidation state of the phthalocyanine. nih.gov NO binds more strongly to the reduced state of AlPc. nih.gov This interaction, which can be explained by analyzing the frontier molecular orbitals, forms the basis for selective chemical sensors. nih.gov Chemiresistive sensors using metal phthalocyanine films, including those with cobalt and iron, have demonstrated the ability to detect low concentrations of NO (in the ppb range) at room temperature. mdpi.com

In the realm of cannabinoid sensing , organic thin-film transistors (OTFTs) utilizing chloro this compound (Cl-AlPc) as the semiconductor have shown significant promise for detecting compounds like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). squarespace.comnih.govrsc.org The sensing mechanism is attributed to the unique coordinating interactions between the cannabinoids and the AlPc molecules. squarespace.comnih.gov Molecular engineering of the AlPc, for instance through axial phenoxylation, can enhance these interactions and improve the sensor's sensitivity to THC. squarespace.comnih.gov This enhanced sensitivity is linked to changes in the crystal structure, grain size, and film roughness of the AlPc thin film upon exposure to the analyte. squarespace.comnih.gov

Table 2: Research Findings on AlPc-based Cannabinoid Sensors

AlPc Derivative Analyte Key Finding Reference
Chloro this compound (Cl-AlPc) THC, CBD Demonstrates superior performance and sensitivity due to strong interactions with cannabinoids. squarespace.comnih.govrsc.org

This compound is utilized in photoelectrochemical (PEC) sensing platforms, where its photoactive properties are key to the detection mechanism. bohrium.comacs.orgresearchgate.netnih.gov These platforms often consist of an electrode coated with a composite material containing AlPc. researchgate.net

One example involves composite nanoparticles of AlPc and fullerene C₆₀. researchgate.net When coated on an electrode and illuminated, these composites exhibit both photoanodic and photocathodic characteristics, enabling the detection of electron donors (like 2-mercaptoethanol) and electron acceptors (like O₂). researchgate.net The photocurrent generated is dependent on the concentration of the analyte and responds to a broad spectrum of visible light. researchgate.net

In another application, AlPc derivatives have been used to sensitize TiO₂ for the PEC detection of chlorophenols. acs.org The Al³⁺ metal center in t-Bu₄PcAlCl contributes to lower blank responses and higher specific responses compared to a zinc-based counterpart, due to its electron-withdrawing effect. acs.org Conductive porous organic polymers based on AlPc have also been developed as electrocatalysts for detecting pharmaceuticals like nifedipine (B1678770), demonstrating good sensitivity and selectivity. bohrium.com These PEC platforms benefit from the large surface area and active sites provided by porous materials, which enhance mass capture and diffusion, leading to improved sensor performance. nih.gov

Photocatalysis and Environmental Applications

This compound and its composites are extensively studied for their potential in photocatalysis, particularly for the degradation of organic pollutants in water. acs.orgmdpi.comworldscientific.comrsc.orgacs.org The core principle involves using AlPc as a photosensitizer to enable the use of visible light for driving the degradation process, often in conjunction with a semiconductor catalyst like TiO₂. acs.orgrsc.orgacs.org

When AlPc is immobilized on a support like TiO₂, the resulting hybrid material can absorb visible light, which is not efficiently captured by TiO₂ alone. acs.orgrsc.org Upon light absorption, the excited AlPc injects an electron into the conduction band of the TiO₂. acs.org This charge separation is a critical step, leading to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which then attack and break down the organic pollutant molecules. acs.org

The effectiveness of these photocatalytic systems has been demonstrated for a variety of pollutants, including 4-chlorophenol, p-aminobenzoic acid, p-nitrobenzoic acid, and various dyes. acs.orgacs.org Research has shown that the degradation efficiency is influenced by factors like the concentration of the pollutant, the pH of the solution, and the amount of the photocatalyst used. acs.org For instance, the degradation of 4-chlorophenol was found to follow Langmuir-Hinshelwood kinetics, and the process was significantly inhibited in the absence of oxygen. acs.org

The reusability of these heterogeneous photocatalysts is a major advantage for practical applications, as they can be recovered and used for multiple cycles without a significant loss of activity. rsc.org The development of these AlPc-based photocatalytic systems represents a promising strategy for sustainable wastewater treatment and environmental remediation. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound AlPc
This compound chloride AlPcCl
Aluminum tetracarboxyphthalocyanine
Multi-walled carbon nanotubes MWCNTs
Single-walled carbon nanotubes SWCNTs
Poly(tetrabenzimidazole this compound) poly(AlTBImPc)
Graphene
Titanium dioxide TiO₂
Zinc oxide ZnO
Germanium dioxide GeO₂
Layered double hydroxides LDHs
4-chlorophenol 4-CP
Nitric oxide NO
Δ⁹-tetrahydrocannabinol THC
Cannabidiol CBD
Chloro this compound Cl-AlPc
Fullerene C₆₀
2-mercaptoethanol
Nifedipine
p-aminobenzoic acid
p-nitrobenzoic acid
Hydroxyl radical •OH

Dye Sensitization of Wide Bandgap Semiconductors (e.g., TiO₂)

This compound derivatives are effectively used to sensitize wide bandgap semiconductors like titanium dioxide (TiO₂), enabling them to utilize visible light for photocatalytic activities. When aluminum tetracarboxyphthalocyanine is adsorbed onto TiO₂, it can initiate the degradation of organic pollutants such as 4-chlorophenol in water under visible light irradiation (λ ≥ 450 nm). acs.orgresearchgate.netfigshare.com This sensitization process enhances the photocatalytic activity by reducing the band gap, which facilitates electron transfer. researchgate.net

The efficiency of this process is influenced by several factors. Research indicates an optimal dye loading of approximately 1.0 wt% on the TiO₂ surface. acs.orgresearchgate.netfigshare.com The pH of the solution also plays a crucial role, with a pH of around 7 being most favorable for the degradation of 4-chlorophenol. acs.orgresearchgate.netfigshare.com The concentration of the pollutant itself affects the reaction rate, which can be described by the Langmuir-Hinshelwood kinetic model. acs.orgresearchgate.net The presence of oxygen is vital for the degradation process; in an inert atmosphere like nitrogen, the reaction is almost completely inhibited. acs.orgresearchgate.net The photocatalytic activity is also correlated with the pore volume of the TiO₂ support. acs.orgresearchgate.net

Furthermore, dye-sensitized solar cells (DSSCs) have been developed using a series of four aluminum phthalocyanines for the visible and near-infrared sensitization of nanocrystalline TiO₂ films. capes.gov.br These DSSCs show that the incident photon-to-current conversion efficiency (IPCE) values are greater in the near-infrared region (700 nm) than in the visible region (500 nm). capes.gov.br

Degradation Mechanisms of Organic Pollutants in Water

The degradation of organic pollutants in water using this compound-sensitized TiO₂ involves a series of reactions initiated by visible light. The process leads to the decomposition of pollutants like 4-chlorophenol primarily into carbon dioxide and chloride ions. acs.orgresearchgate.netfigshare.com The mechanism involves the generation of reactive oxygen species (ROS). mdpi.comdiva-portal.org

Upon excitation by light, the this compound dye injects an electron into the conduction band of the TiO₂. acs.orgresearchgate.net This electron transfer leads to the formation of a dye cation radical. The injected electrons can then react with molecular oxygen to produce superoxide radicals. acs.orgresearchgate.netacs.org Electron paramagnetic resonance (EPR) spin trapping experiments have confirmed the involvement of superoxide radicals, hydroxyl radicals, and dye cation radicals in the reaction. acs.orgresearchgate.netacs.org These highly reactive species are responsible for the subsequent degradation of the organic pollutants. mdpi.com The process is considered an advanced oxidation process (AOP), which is effective for water treatment. diva-portal.orgresearchgate.net The dye-loaded TiO₂ under visible light has also demonstrated activity for the degradation of other aromatic pollutants like sulfosalicylic acid. acs.orgresearchgate.netfigshare.com

Photoreduction and Photooxidation Processes

The photocatalytic activity of this compound involves both photoreduction and photooxidation processes. In the context of pollutant degradation, the excited dye sensitizer (B1316253) initiates an electron transfer to the semiconductor, a photooxidation of the dye. acs.orgresearchgate.net This is followed by the reduction of molecular oxygen to form superoxide radicals. acs.orgresearchgate.netacs.org

In the absence of oxygen, or in hypoxic environments, Type-I pathways involving photoreduction or photooxidation of substrates can become significant. For instance, in nitrogen-saturated aqueous solutions, this compound tetrasulfonate can photooxidize hypoxanthine (B114508) to xanthine (B1682287) and subsequently to uric acid, but only in the presence of an electron acceptor like 2,5-dichloro-diaziridinyl-1,4-benzoquinone. nih.gov This demonstrates a Type-I process that could be relevant in environments with limited oxygen. nih.gov

The photocatalytic oxidation of phenols in an alkaline aqueous medium has also been studied using aluminum(III) mono- and polynuclear phthalocyanine complexes. researchgate.net The formation of quinones is an intermediate step in the destruction of the phenol (B47542) substrate, with maleic and fumaric acids, as well as carbon dioxide, being the final products. researchgate.net

Electrocatalysis and Electrochemical Sensing

This compound-based materials have shown significant promise in the fields of electrocatalysis and electrochemical sensing due to their unique redox properties and ability to be incorporated into various electrode architectures. bohrium.comup.ac.za

Non-Enzymatic Oxidation and Reduction Reactions on Modified Electrodes

Modified electrodes incorporating this compound have been developed for the non-enzymatic detection of various analytes. A composite of aluminum(III) tetra methoxyquinoline–carboxamide phthalocyanine and multiwalled carbon nanotubes (MWCNTs) on a glassy carbon electrode (GCE) has demonstrated effective electrochemical oxidation of glucose and reduction of hydrogen peroxide. rsc.orgrsc.orgresearchgate.net This modified electrode showed good selectivity for glucose and H₂O₂ detection even in the presence of common interfering substances. rsc.orgresearchgate.net

Similarly, a conductive porous organic polymer based on this compound has been used as an efficient electrocatalyst for the detection of the antihypertensive drug nifedipine. bohrium.com The sensor exhibited a linear response to nifedipine over a concentration range of 0.04 to 50 μM with a low detection threshold. bohrium.com These examples highlight the potential of this compound-modified electrodes in creating sensitive and selective non-enzymatic sensors for various applications, including environmental monitoring and biomedical diagnostics. scholar-press.com

Charge Transfer and Redox Potential Studies

The electrochemical behavior of this compound complexes is characterized by multiple redox transitions. Studies on tetra-tert-butylphthalocyanine aluminum(III) chloride in a non-coordinating solvent identified five redox transitions: two oxidation waves and three reduction waves. uantwerpen.be The first oxidation and reduction processes were found to be electrochemically reversible. uantwerpen.be The metal center in this compound chloride exhibits a strong electron-withdrawing effect, shifting the oxidation and reduction potentials to more positive values compared to phthalocyanines with other metal centers like zinc or magnesium. uantwerpen.be

The efficiency of intramolecular charge transfer (ICT) in phthalocyanine systems is influenced by the electron-deficiency of the macrocycle. nih.gov The first reduction potential is directly proportional to the number of aza-substitutions in the macrocycle. nih.gov This ability to tune the redox potentials is crucial for designing efficient electron-donor systems. nih.gov Spectroelectrochemical studies provide further insight into the charge distribution in the phthalocyanine macrocycle and the influence of the axial ligand. uantwerpen.be The interaction between catalysts and reactants, as well as the electron transfer processes during electrocatalytic reactions, can be studied using advanced techniques like electrochemical impedance spectroscopy. scholar-press.com

Table 1: Redox Potentials of Tetra-tert-butylphthalocyanine aluminum(III) chloride Data sourced from a study in o-dichlorobenzene vs. Fc+/Fc. uantwerpen.be

Light-Harvesting and Energy Transfer Systems

This compound derivatives are integral components in the construction of artificial light-harvesting systems, which aim to mimic the efficient energy capture and transfer processes found in natural photosynthesis. nankai.edu.cnrsc.orgacs.org These systems typically involve arranging chromophores to absorb light energy and channel it to a reaction center. acs.orgmdpi.com

A highly efficient artificial light-harvesting system has been designed using a supramolecular assembly where sulfonated this compound acts as an energy acceptor. nankai.edu.cnrsc.org In this system, a donor molecule absorbs light and transfers the energy in a stepwise manner, first to an intermediate acceptor and then to the sulfonated this compound. nankai.edu.cnrsc.org This sequential energy transfer process can achieve high efficiency. nankai.edu.cnrsc.org

The fluorescence of sulfonated aluminum phthalocyanines is significantly quenched when they form complexes with proteins like cytochrome c, due to an electron-transfer process from the phthalocyanine's singlet-excited state to the protein. researchgate.net The rate constant for this electron transfer can be very fast, on the order of 10⁹ s⁻¹. researchgate.net The binding affinity is high, particularly for the tetrasulfonated derivative. researchgate.net

The study of singlet-singlet and triplet-triplet energy transfer between different phthalocyanine derivatives, such as zinc-based phthalocyanines, provides a model for understanding the energy transfer in artificial photosynthetic antennas. researchgate.net The strong spectral overlap between the emission of a donor phthalocyanine and the absorption of an acceptor phthalocyanine is a key requirement for efficient energy transfer. researchgate.net

Table 2: Compounds Mentioned in the Article

Design of Multi-Component Supramolecular Assemblies for Sequential Energy Transfer

The construction of artificial light-harvesting systems often utilizes multi-component supramolecular assemblies to mimic the highly efficient process of natural photosynthesis. rsc.org These systems are designed to capture light energy over a broad spectral range and channel it to a specific location through a cascade of energy transfer steps. researchgate.net The non-covalent interactions inherent in supramolecular chemistry, such as host-guest interactions, π-π stacking, and electrostatic forces, provide a versatile platform for the precise spatial organization of photoactive components, which is crucial for efficient sequential energy transfer. mdpi.comscielo.org.mx Phthalocyanines, due to their strong absorption in the visible and near-infrared regions and excellent photophysical properties, are attractive building blocks for these assemblies. mdpi.com

A notable example of a multi-component supramolecular assembly designed for sequential energy transfer involves sulfonated this compound. rsc.org Researchers have constructed a highly efficient light-harvesting system in an aqueous solution using a water-soluble pillar africaresearchconnects.comarene (WP5) as a macrocyclic host. rsc.org In this design, a pyridinium-modified tetraphenylethene (Py-TPE) derivative acts as the initial energy donor. rsc.org The components self-assemble through a series of non-covalent interactions: the WP5 host encapsulates the Py-TPE guest, and this complex then associates with two energy acceptors, sulforhodamine 101 and sulfonated this compound. rsc.org

The process unfolds in a two-step sequential energy transfer cascade:

Step 1: Upon excitation, the Py-TPE/WP5 complex (the donor) transfers its energy to the first acceptor, sulforhodamine 101.

Step 2: Sulforhodamine 101 then transfers the received energy to the final acceptor, sulfonated this compound. rsc.org

This sequential pathway allows for the efficient collection and funnelling of light energy, mimicking the antenna effect observed in natural photosynthetic systems. rsc.orgrsc.org The design of such systems relies on the careful selection of donors and acceptors with overlapping emission and absorption spectra to ensure efficient Förster Resonance Energy Transfer (FRET) at each step. researchgate.net The self-assembly driven by host-guest chemistry provides a robust method to create these complex, functional architectures. rsc.orgscielo.org.mx

Table 1: Components of a Supramolecular Assembly for Sequential Energy Transfer

Role in Assembly Compound Name Specific Function
Host/Donor Complex Pillar africaresearchconnects.comarene (WP5) with Pyridinium-modified Tetraphenylethene (Py-TPE) Acts as the initial light-harvester and primary energy donor. rsc.org
First Acceptor Sulforhodamine 101 Accepts energy from the donor complex and transfers it to the final acceptor. rsc.org

| Final Acceptor | Sulfonated this compound | Receives energy from the first acceptor, completing the sequential transfer cascade. rsc.org |

Role in Organic Photovoltaics and Solar Energy Conversion

This compound derivatives, particularly chlorothis compound (AlPcCl), have been extensively investigated for their applications in organic photovoltaics (OPVs) due to their favorable electronic properties and strong absorption in the near-infrared (NIR) region of the solar spectrum. aip.orgaip.org This NIR absorption is a significant advantage over commonly used materials like copper phthalocyanine (CuPc), allowing for broader solar spectral coverage and potentially higher efficiencies. aip.org

In OPV devices, this compound can function in several key roles:

As an Electron Donor: In donor-acceptor heterojunctions, AlPcCl is frequently used as the p-type or donor material, where it absorbs photons to create excitons (bound electron-hole pairs). aip.orgresearchgate.netcapes.gov.br Its large highest occupied molecular orbital (HOMO) energy level leads to a high open-circuit voltage (Voc) in devices, a key factor for achieving higher power conversion efficiency (PCE). researchgate.netcapes.gov.br When paired with an acceptor like fullerene (C60), AlPcCl-based cells have demonstrated PCEs of around 2.0-2.1%. aip.orgresearchgate.netcapes.gov.br These devices show a photoresponse that extends to approximately 800 nm. aip.org

As an Electron Acceptor: In an innovative approach, AlPcCl has been successfully used as an n-type or acceptor material, replacing the conventional fullerene C60. africaresearchconnects.com In a planar heterojunction with Alpha-Sexithiophene (α-6T) as the donor, the use of AlPcCl as the acceptor led to an 18% increase in Voc and a 23% increase in short-circuit current density (Jsc) compared to a C60-based device. africaresearchconnects.com This enhancement was attributed to the complementary absorption profile of AlPcCl with the donor material. africaresearchconnects.com However, the lower electron mobility of AlPcCl compared to C60 resulted in a reduced fill factor (FF). africaresearchconnects.com

The performance of OPVs incorporating this compound is highly dependent on the device architecture (planar vs. bulk heterojunction) and fabrication conditions, such as the deposition rate of the thin films. aip.orgresearchgate.net

Table 2: Performance of this compound in Organic Photovoltaic Devices

Device Structure AlPcCl Role Voc (V) Jsc (mA/cm²) FF PCE (%) Source
Planar: ITO/ClAlPc/C60/BCP/Ag Donor 0.68 ± 0.01 - 0.50 ± 0.04 2.1 ± 0.1 aip.org
Planar/Bulk Heterojunction: AlPcCl/C60 Donor High (not specified) - - 2.0 researchgate.netcapes.gov.br
Planar: α-6T/AlPcCl Acceptor 0.61 7.98 0.51 28% increase vs C60 africaresearchconnects.com

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Aluminum Phthalocyanine (B1677752) Structures

The rational design of new AlPc structures is a key area of future research, aiming to fine-tune their chemical and physical properties for specific applications. This involves the strategic modification of the phthalocyanine macrocycle and the central aluminum atom.

One primary goal is to improve the photophysical and photochemical properties of AlPc. This can be achieved by introducing specific functional groups to the peripheral positions of the phthalocyanine ring. For instance, the addition of electron-donating groups can shift the light absorption to the near-infrared (NIR) region, which allows for deeper tissue penetration in photodynamic therapy (PDT). Symmetrically substituted AlPc with imine and imidazole (B134444) moieties have been synthesized and show promise in this area. frontiersin.org The introduction of sulfonate groups significantly increases water solubility, which is a major advantage for biological applications. nih.gov

Another important aspect of rational design is the control of aggregation. Phthalocyanine molecules tend to stack together in aqueous environments, which can quench their photoactivity. researchgate.net By attaching bulky substituents to the phthalocyanine ring, researchers can prevent this aggregation and maintain the monomeric, active form of the molecule.

Furthermore, the design of polymeric AlPc structures is an emerging trend. frontiersin.org These polymers can exhibit unique electronic and photophysical properties compared to their monomeric counterparts, opening up new possibilities for applications in materials science and electronics. frontiersin.org The synthesis of N4 macrocyclic complexes of AlPc with symmetrical imine and imidazole moieties at the periphery has been explored for PDT applications. frontiersin.org

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling is becoming an indispensable tool for the predictive design of new AlPc-based materials. mit.eduresearchgate.net Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) allow researchers to simulate and predict the electronic structure, spectroscopic properties, and reactivity of AlPc molecules with high accuracy. researchgate.net

These computational methods can be used to:

Predict Spectroscopic Properties: DFT calculations can accurately predict the absorption and emission spectra of AlPc derivatives, helping to screen potential candidates for applications in PDT and as photosensitizers. researchgate.net For example, the HOMO-LUMO energy gap of aluminum phthalocyanine chloride (AlPcCl) has been calculated to be 2.14 eV. researchgate.net

Understand Reaction Mechanisms: Computational models can elucidate the mechanisms of photochemical reactions, such as the generation of singlet oxygen, which is crucial for understanding and optimizing the efficacy of AlPc in PDT.

Guide Synthesis: By predicting the properties of yet-to-be-synthesized molecules, computational chemistry can guide synthetic efforts toward the most promising candidates, saving time and resources. european-mrs.com

Model Interactions with Other Molecules: Simulations can model the interaction of AlPc with biological molecules, such as proteins and DNA, or with other components of a nanoplatform. This is vital for designing targeted drug delivery systems and understanding the biological fate of AlPc-based therapeutics.

The integration of machine learning and artificial intelligence with computational modeling is a particularly exciting future direction. mit.edu This approach can accelerate the discovery of new AlPc structures with desired properties by screening vast chemical spaces.

Development of Multifunctional Hybrid Nanoplatforms

A significant area of emerging research is the development of multifunctional hybrid nanoplatforms that incorporate AlPc. These platforms aim to combine the therapeutic or diagnostic capabilities of AlPc with other functionalities, leading to more effective and targeted treatments. mdpi.comnih.gov

Several types of nanoparticles are being explored as carriers for AlPc, including:

Liposomes and Polymeric Nanoparticles: These organic nanocarriers can encapsulate hydrophobic AlPc molecules, improving their solubility and bioavailability. nih.govnih.gov

Quantum Dots (QDs): Conjugating AlPc with QDs can enhance cellular uptake and improve the efficiency of PDT through Förster resonance energy transfer (FRET). frontiersin.org

Gold Nanoparticles (AuNPs): AuNPs can be used to enhance the photodynamic activity of AlPc through plasmon resonance. mdpi.com

Mesoporous Silica (B1680970) Nanoparticles (MSNs): MSNs can be loaded with AlPc and other therapeutic agents, allowing for combination therapies. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These porous materials can encapsulate AlPc, preventing aggregation and providing a platform for controlled release. mdpi.com

These hybrid nanoplatforms can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve selective delivery to cancer cells or other specific tissues. nih.gov This targeted approach can increase the therapeutic efficacy while minimizing side effects on healthy tissues. The development of "third-generation" photosensitizers, where the AlPc is associated with a carrier, is a key focus. nih.gov

Exploration of Novel Physical Phenomena and Academic Applications

The unique photophysical and electronic properties of this compound continue to be a subject of fundamental scientific inquiry, leading to the exploration of novel physical phenomena and academic applications.

One area of active research is the control of the optical response of AlPc using laser pulses. frontiersin.org Studies have shown that the absorption spectra of AlPc can be dynamically modified on a femtosecond timescale, opening up possibilities for applications in ultrafast optical switching and quantum control. frontiersin.org

The electrocatalytic properties of AlPc are also being investigated. bohrium.comnih.gov AlPc-based materials have shown promise as catalysts for various electrochemical reactions, including the detection of biologically important molecules like nifedipine (B1678770) and glucose. bohrium.comnih.gov For example, a conductive this compound-based porous organic polymer has been developed for the electrochemical sensing of nifedipine. bohrium.com

Furthermore, AlPc is being explored in the context of energy storage. bohrium.com Its ability to participate in redox reactions makes it a candidate for use in batteries and other energy storage devices. A polymer tetrabenzimidazole this compound complex with carbon nanotubes has shown promise as an anode material for lithium-ion batteries. bohrium.com

The fundamental understanding of the excited-state dynamics, charge transfer processes, and intermolecular interactions in AlPc aggregates and composites remains a key academic pursuit. researchgate.net These studies provide the foundational knowledge necessary for the rational design of new and improved AlPc-based materials for a wide range of technological and biomedical applications.

Data Tables

Table 1: Investigated Hybrid Nanoplatforms Incorporating this compound

Nanoparticle TypeIncorporated this compoundKey FindingsReference
Quantum Dots (QDs)This compound Sulfonate (AlPcS)Enhanced cellular uptake and photodynamic therapy efficacy via FRET. frontiersin.org
Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) NanoparticlesAluminum-phthalocyanine chloride (AlPc)Improved photophysical properties in aqueous media and effective against cancerous cells in vitro. nih.gov
Copper-Gold Bimetallic Nanoparticles (PEGylated)This compound Tetra Sodium 2-MercaptoacetatePotential for enhanced cytotoxic effects and reduction in cell proliferation in colon cancer cells. mdpi.com
Porous Organic PolymerPlanar this compoundExcellent electrocatalytic activity towards nifedipine detection. bohrium.com
Carbon Nanotubes (CNTs)Polymer Tetrabenzimidazole this compoundPromising anode material for boosting lithium-ion battery performance. bohrium.com

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